molecular formula C10H22O B3427242 3,7-Dimethyloctan-3-ol CAS No. 57706-88-4

3,7-Dimethyloctan-3-ol

Cat. No.: B3427242
CAS No.: 57706-88-4
M. Wt: 158.28 g/mol
InChI Key: DLHQZZUEERVIGQ-UHFFFAOYSA-N
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Description

3,7-Dimethyloctan-3-ol, more commonly known as Tetrahydrolinalool, is a tertiary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound is characterized as a colorless liquid with a boiling point of approximately 194-195 °C at 760 mm Hg and a flash point of about 169 °F (76.1 °C) . Its structure features a hydroxyl group bonded to a carbon atom that is connected to three other carbon atoms, classifying it as a tertiary alcohol, which influences its reactivity and physical properties . The compound's significant hydrophobic octyl chain results in a low water solubility (estimated 188.9 mg/L at 25 °C) and good solubility in organic solvents like alcohol, aligning with the "like dissolves like" principle . In research and development, this compound serves primarily as a key material in the flavor and fragrance industry . Its odor profile is described with floral, citrus, woody, and herbal notes, making it a valuable intermediate or component in the synthesis of aromatic compounds . Its properties are critical for gas chromatography (GC) analysis, where it has defined Kovats Retention Indices on various stationary phases, such as 1097 on HP-5MS and 1397 on Carbowax 20M, aiding in the identification and purification of complex mixtures . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloctan-3-ol
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InChI

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DLHQZZUEERVIGQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(CCCC(C)C)O
Source PubChem
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Molecular Formula

C10H22O
Source PubChem
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DSSTOX Substance ID

DTXSID7029110
Record name 3,7-Dimethyl-3-octanol
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Molecular Weight

158.28 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour
Record name 3-Octanol, 3,7-dimethyl-
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Solubility

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Tetrahydrolinalool
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Density

0.823-0.829
Record name Tetrahydrolinalool
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Vapor Pressure

0.01 [mmHg]
Record name Tetrahydrolinalool
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CAS No.

78-69-3, 57706-88-4
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Record name 2,6-Dimethyl-6-octanol
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Record name TETRAHYDROLINALOOL
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Record name TETRAHYDROLINALOOL
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Record name 3,7-Dimethyl-3-octanol
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Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dimethyloctan-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary alcohol with a faint floral odor.[1] It is a monoterpenoid and a fatty alcohol, structurally it is 3-octanol (B1198278) substituted by methyl groups at positions 3 and 7.[2] This compound and its derivatives are of interest in various fields, including the fragrance industry, and as intermediates in the synthesis of other organic molecules.[2][3] Notably, it has been identified as a metabolite in cancer metabolism, suggesting a potential area for further investigation in biomedical research.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies.

Chemical Structure and Identification

The fundamental structure of this compound consists of an eight-carbon chain with a hydroxyl group and a methyl group attached to the third carbon, and another methyl group on the seventh carbon.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 78-69-3[1][2]
Molecular Formula C10H22O[1][2]
SMILES CCC(C)(O)CCCC(C)C[4]
InChI 1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3[4]
InChIKey DLHQZZUEERVIGQ-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its properties are summarized in the table below.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 158.28 g/mol [2][5]
Boiling Point 194.5 ± 8.0 °C at 760 mmHg
Density 0.8 ± 0.1 g/cm³[6]
Flash Point 169 °F (76.1 °C)[3]
Water Solubility 320 mg/L at 25 °C[3]
logP 3.3[2][5]
Refractive Index n20/D 1.434[3]

Experimental Protocols

Synthesis

A common route for the synthesis of related structures involves the hydrogenation of unsaturated precursors. For instance, (S)-3,7-Dimethyloctane-3-ol can be synthesized from linalool (B1675412) with a reported yield of 85%.[7] The general steps would involve:

  • Hydrogenation: The precursor, such as linalool, is subjected to hydrogenation in the presence of a catalyst, typically palladium on activated charcoal.

  • Solvent: The reaction is carried out in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction is typically performed at room temperature for a specific duration (e.g., 3 hours).[7]

  • Purification: The final product is purified using standard techniques like distillation.

A patent describes a process for the manufacture of 3,7-dimethyl-l-octen-3-ol, which involves the hydrogenation of 6-methyl-5-hepten-2-one (B42903) to 6-methyl-2-heptanone, followed by reaction with acetylene (B1199291) and subsequent hydrogenation. This compound is mentioned as a related product.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the proton environment in the molecule. Key expected signals would correspond to the methyl, methylene, and methine protons, as well as the hydroxyl proton.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electron ionization (EI) is a common method used.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, with a characteristic broad peak for the O-H stretch of the alcohol group.

Applications and Relevance in Drug Development

The primary application of this compound is in the fragrance and flavor industry.[2][3] It is also used in a variety of daily chemical flavor formulations.[3]

Its relevance to drug development is currently indirect but presents potential avenues for research:

  • Metabolite in Cancer: Its identification as a metabolite in cancer metabolism warrants further investigation into its role in cancer biology and its potential as a biomarker.[1][2]

  • Synthetic Intermediate: As a chiral alcohol, it can serve as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is a base product for the synthesis of Vitamin E.

  • Biofuel and Agrochemicals: Research has explored its use as a potential biofuel and in the synthesis of agrochemicals.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_properties Property Determination cluster_application Application & Further Research Synthesis Synthesis via Hydrogenation of Precursor (e.g., Linalool) Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy Purification->IR PhysChem Physicochemical Properties (Boiling Point, Density, etc.) Purification->PhysChem Fragrance Fragrance/Flavor Industry NMR->Fragrance DrugDev Potential in Drug Development (Metabolite, Precursor) NMR->DrugDev MS->Fragrance MS->DrugDev IR->Fragrance PhysChem->Fragrance

Caption: Logical workflow for the analysis of this compound.

Safety Information

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction and is toxic to aquatic life.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[8]

Conclusion

This compound is a well-characterized tertiary alcohol with established applications in the fragrance industry. Its role as a metabolite in cancer and its potential as a synthetic precursor highlight areas for future research, particularly in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and structure to aid researchers and scientists in their work with this compound.

References

The Natural Occurrence of 3,7-Dimethyloctan-3-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary acyclic monoterpenoid alcohol. It is recognized for its characteristic floral, waxy, and slightly citrusy aroma, contributing to the scent profile of various natural products. While its synthetic counterpart is utilized in the fragrance and flavor industries, the natural occurrence of this compound in plants is of significant interest for phytochemical research, chemotaxonomy, and the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the known plant sources of this compound, including available quantitative data, detailed experimental protocols for its analysis, and an illustrative representation of its general biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a limited number of plant species across different families. While its presence is confirmed, precise quantitative data remains scarce in publicly available literature. The following table summarizes the known plant sources of this compound. It is important to note that the concentration of volatile compounds in plants can vary significantly based on genetic factors (cultivar), environmental conditions, plant part, developmental stage, and the extraction method employed.

Plant SpeciesFamilyPlant PartConcentration DataReference(s)
Persicaria hydropiperoides (Mild water-pepper)PolygonaceaeNot specifiedPresence reported[1]
Persicaria minor (Small water-pepper)PolygonaceaeNot specifiedPresence reported[1]
Mangifera indica L. (Mango)AnacardiaceaeFruitPresence reported in some cultivars[1]
Chloroxylon swietenia DC. (East Indian satinwood)RutaceaeNot specifiedPresence reported[2]

Further research is required to quantify the concentration of this compound in these and other potential plant sources.

Experimental Protocols

The identification and quantification of this compound in plant matrices typically involve extraction of the volatile fraction followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds

The choice of extraction method is critical and can significantly influence the yield and chemical profile of the extracted volatiles.

  • Hydrodistillation: This is a standard method for extracting essential oils.

    • Apparatus: Clevenger-type apparatus.

    • Procedure:

      • Fresh or dried plant material is placed in a flask with water.

      • The mixture is heated to boiling. The steam and volatile compounds are condensed.

      • The essential oil, being immiscible with water, is collected.

    • Advantages: Well-established, yields a "true" essential oil.

    • Disadvantages: Can lead to thermal degradation of some compounds.

  • Solvent Extraction: This method is suitable for thermolabile compounds.

    • Solvents: Hexane, dichloromethane, or other non-polar solvents.

    • Procedure:

      • Plant material is macerated in the chosen solvent.

      • The solvent is then evaporated under reduced pressure to yield a concrete or absolute.

    • Advantages: Avoids high temperatures.

    • Disadvantages: Co-extraction of non-volatile compounds may occur.

  • Supercritical Fluid Extraction (SFE): A "green" technology using supercritical CO₂.

    • Procedure: Supercritical CO₂ is used as the extraction solvent. By manipulating temperature and pressure, the selectivity of the extraction can be controlled.

    • Advantages: Environmentally friendly, solvent-free extracts, low extraction temperatures.

    • Disadvantages: High initial equipment cost.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method for sampling volatile compounds.

    • Procedure: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatiles adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph.

    • Advantages: Simple, rapid, solvent-free, and sensitive.

    • Disadvantages: Can be competitive for fiber adsorption, and quantification requires careful calibration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C (hold for 2 min).

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Final hold: 240 °C for 10 min. (This program should be optimized based on the complexity of the sample matrix).

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Compound Identification:

    • Mass Spectral Library Matching: The obtained mass spectrum of a chromatographic peak is compared with spectra in commercial libraries (e.g., NIST, Wiley).

    • Retention Index (RI): The RI of the compound is calculated relative to a series of n-alkanes run under the same chromatographic conditions and compared with literature values.

    • Co-injection with an Authentic Standard: The definitive identification is achieved by co-injecting the sample with a pure standard of this compound and observing peak enhancement.

  • Quantification:

    • External Standard Method: A calibration curve is generated using different concentrations of a pure this compound standard. The concentration in the sample is determined from this curve.

    • Internal Standard Method: A known concentration of an internal standard (a compound not present in the sample but with similar chemical properties and chromatographic behavior) is added to both the sample and the calibration standards. This method corrects for variations in injection volume and sample workup.

Biosynthesis of Acyclic Monoterpene Alcohols

This compound is an acyclic monoterpene alcohol. The biosynthesis of these compounds in plants generally follows the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. This pathway provides the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps are:

  • Formation of Geranyl Pyrophosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed by GPP synthase to form the C10 precursor, geranyl pyrophosphate (GPP).

  • Formation of Acyclic Monoterpene Alcohols: GPP can then be converted to various acyclic monoterpene alcohols through the action of specific monoterpene synthases (TPSs) or other enzymes like hydrolases. For instance, geraniol (B1671447) synthase can convert GPP to geraniol. While the direct enzymatic step to this compound from a common precursor is not well-elucidated, it is likely derived from further enzymatic modifications of primary acyclic monoterpenes.

Biosynthesis_of_Acyclic_Monoterpene_Alcohols Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway (Plastids) Pyruvate_G3P->MEP_pathway Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP GPP_synthase GPP Synthase IPP->GPP_synthase DMAPP->GPP_synthase GPP Geranyl Pyrophosphate (GPP) GPP_synthase->GPP TPS Monoterpene Synthases (TPS) / Hydrolases GPP->TPS Geraniol Geraniol TPS->Geraniol Linalool Linalool TPS->Linalool Other_Alcohols Other Acyclic Monoterpene Alcohols TPS->Other_Alcohols Further_Mod Further Enzymatic Modifications Other_Alcohols->Further_Mod DMOT This compound Further_Mod->DMOT

General biosynthetic pathway of acyclic monoterpene alcohols.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, flowers, fruit) Extraction Extraction of Volatiles (e.g., Hydrodistillation, SFE, HS-SPME) Plant_Material->Extraction Volatile_Extract Volatile Extract / Essential Oil Extraction->Volatile_Extract GCMS_Analysis GC-MS Analysis Volatile_Extract->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram and Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Identification Compound Identification (Mass Spectral Library, Retention Index) Data_Processing->Identification Quantification Quantification (Internal/External Standard) Data_Processing->Quantification Final_Report Final Report (Concentration of this compound) Identification->Final_Report Quantification->Final_Report

Workflow for the analysis of this compound in plants.

Conclusion

This compound is a naturally occurring monoterpenoid found in a select number of plant species. While its presence has been confirmed, there is a clear need for further research to quantify its concentration in these plants and to explore a wider range of flora for its existence. The protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, which can be adapted and optimized for specific research applications. Understanding the natural distribution and biosynthesis of this compound not only contributes to the fundamental knowledge of plant secondary metabolism but may also unveil new opportunities for its application in the pharmaceutical and biotechnology sectors.

References

Spectroscopic Profile of 3,7-Dimethyloctan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,7-dimethyloctan-3-ol, a tertiary alcohol. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.57m1HH-7
1.31m2HH-5
1.31m2HH-4
1.17s3HC3-CH₃
1.16m2HH-2
~1.1-1.4m2HH-6
0.90d6HC7-(CH₃)₂
0.88t3HH-1

Table 2: ¹³C NMR Spectroscopic Data for this compound (50.18 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
72.89C-3
41.69C-4
39.65C-6
34.32C-2
28.00C-7
26.42C3-CH₃
22.62C7-CH₃
21.65C-5
8.17C-1
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Vapor Phase) [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (alcohol)
~2960-2870StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1375MediumC-H bend (gem-dimethyl)
~1150MediumC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization) [2]

m/zRelative Intensity (%)Assignment
59100[C₃H₇O]⁺
4380[C₃H₇]⁺
7370[C₄H₉O]⁺
12960[M-C₂H₅]⁺
4155[C₃H₅]⁺
5550[C₄H₇]⁺
7045[C₅H₁₀]⁺
8740[C₅H₁₁O]⁺
158<5[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3]

  • The solution is transferred to a 5 mm NMR tube.

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).[4]

2.1.2. ¹H NMR Spectroscopy

  • The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[5]

  • Standard acquisition parameters are used, including a 30° pulse width and a relaxation delay of 1-2 seconds.

  • The free induction decay (FID) is processed with Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

2.1.3. ¹³C NMR Spectroscopy

  • The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus.[5]

  • A standard proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.[6]

  • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.[4]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

As this compound is a liquid at room temperature, a neat (undiluted) sample is used.[7] A thin film of the liquid is prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[7][8]

2.2.2. Data Acquisition

  • A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[9] This method requires minimal sample preparation.[10]

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.

  • Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2.3.2. Mass Analysis and Detection

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern is characteristic of the molecule's structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a liquid compound.

References

An In-Depth Technical Guide to the Physical Properties of Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetrahydrolinalool (B1194170), a saturated derivative of the monoterpenoid linalool. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the substance's physical characteristics for formulation, quality control, and research purposes. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Core Physical Properties of Tetrahydrolinalool

Tetrahydrolinalool, also known by its IUPAC name 3,7-dimethyloctan-3-ol, is a colorless liquid with a floral, tea-like nuance in its odor. The physical properties of tetrahydrolinalool are critical for its application in various fields, including fragrance, cosmetics, and potentially as a therapeutic agent due to its anticonvulsant activity.

PropertyValueUnit
Molecular Formula C₁₀H₂₂O-
Molecular Weight 158.28 g/mol
Boiling Point 197 (at 760 mmHg)°C
71-73 (at 6 mmHg)°C
Melting Point -1.53 (estimate)°C
Density 0.826 - 0.831 (at 20°C)g/cm³
0.826 (at 25°C)g/mL
Refractive Index 1.432 - 1.436 (at 20°C)-
Vapor Pressure 0.115 (at 25°C)mmHg
Solubility in Water Insoluble-
Solubility in Organic Solvents Soluble in alcohol, fixed oils, and hydrocarbon solvents.-

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is paramount for the characterization and application of chemical compounds. The following sections detail the experimental protocols for measuring the key physical properties of tetrahydrolinalool.

Determination of Boiling Point (Micro Method using Thiele Tube)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., 10 x 75 mm)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil or other suitable high-boiling liquid

Procedure:

  • Sample Preparation: Place a few drops of tetrahydrolinalool into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

  • Capillary Inversion: Insert the capillary tube, sealed end up, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm.

  • Immersion: Carefully lower the thermometer and test tube assembly into the Thiele tube, ensuring the tetrahydrolinalool sample is below the oil level and the open end of the capillary tube is submerged in the liquid. The rubber band should remain above the oil level to prevent degradation.

  • Heating: Gently heat the side arm of the Thiele tube with a slow, even flame or on a hot plate. This will induce convection currents in the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Cooling and Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool further and repeat the determination.

Determination of Melting Point (Capillary Method for Low-Melting Liquids)

For substances that are liquid at room temperature but may solidify at lower temperatures, a cryostat is used in conjunction with a standard melting point apparatus.

Apparatus:

  • Melting point apparatus with a cooling system (cryostat)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Sample Preparation: Cool a small sample of tetrahydrolinalool in a cooling bath until it solidifies.

  • Capillary Loading: Quickly introduce a small amount of the solidified sample into a capillary tube by tapping the open end into the solid. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

  • Heating and Observation: Start heating the block at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Melting Range Determination: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature (e.g., 20°C), ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with tetrahydrolinalool at the same temperature as the water. Insert the stopper, wipe the exterior, and weigh it (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the measurement temperature)

    • Mass of tetrahydrolinalool = m₃ - m₁

    • Density of tetrahydrolinalool (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Ethanol (B145695) and lens paper for cleaning

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).

  • Sample Application: Open the prism assembly and clean the surfaces with ethanol and lens paper. Place a few drops of tetrahydrolinalool onto the lower prism.

  • Measurement: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Reading: Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Dispersion Correction: If a colored fringe is visible, adjust the dispersion correction knob to eliminate it.

  • Record Value: Read the refractive index value from the scale.

  • Cleaning: Clean the prisms thoroughly with ethanol and lens paper after the measurement.

Determination of Solubility (Quantitative Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent.

Apparatus:

  • Flasks with stoppers

  • Shaking incubator or magnetic stirrer with a constant temperature bath

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of tetrahydrolinalool to a flask containing a known volume of the solvent (e.g., distilled water or ethanol).

    • Seal the flask and place it in a shaking incubator or on a magnetic stirrer in a constant temperature bath (e.g., 25°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

    • Carefully transfer an aliquot of the supernatant (the clear, saturated solution) to a centrifuge tube, avoiding any undissolved droplets.

    • Centrifuge the aliquot to remove any suspended micro-droplets.

  • Concentration Analysis (using GC-FID):

    • Calibration: Prepare a series of standard solutions of tetrahydrolinalool in the same solvent with known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).

    • Sample Analysis: Inject a known volume of the clear, centrifuged supernatant into the GC-FID.

    • Quantification: Determine the peak area of tetrahydrolinalool in the sample chromatogram. Use the calibration curve to calculate the concentration of tetrahydrolinalool in the saturated solution. This concentration represents its solubility in that solvent at the specified temperature.

Signaling Pathway and Experimental Workflow

Recent studies have indicated that tetrahydrolinalool exhibits anticonvulsant activity, which is believed to be mediated through the GABAergic pathway. Specifically, it is suggested to interact with the GABA-A (γ-aminobutyric acid type A) receptor, a ligand-gated ion channel.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the proposed interaction of tetrahydrolinalool.

GABAergic_Synapse GABAergic Synapse and Tetrahydrolinalool Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces & Packages GABA GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_released->GABA_A_Receptor Binds to Chloride_ion GABA_A_Receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_ion->Hyperpolarization Influx leads to Tetrahydrolinalool Tetrahydrolinalool Tetrahydrolinalool->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic synapse and Tetrahydrolinalool interaction.

Experimental Workflow for Investigating Tetrahydrolinalool's Effect on GABA-A Receptors

The following diagram outlines a typical experimental workflow to study the modulatory effects of tetrahydrolinalool on GABA-A receptors.

Experimental_Workflow Workflow for GABAA Receptor Modulation Study cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 cells) transfection Transfection with GABAA Receptor Subunit cDNAs cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp Select Transfected Cells gaba_application Application of GABA (Control) patch_clamp->gaba_application thl_gaba_application Co-application of Tetrahydrolinalool + GABA patch_clamp->thl_gaba_application data_recording Record Chloride Currents gaba_application->data_recording thl_gaba_application->data_recording comparison Compare Current Amplitudes (Control vs. THL) data_recording->comparison conclusion Determine Modulatory Effect comparison->conclusion

Caption: Workflow for GABAA Receptor Modulation Study.

This guide provides essential technical information on the physical properties of tetrahydrolinalool and the methodologies for their determination. The inclusion of its interaction with the GABAergic signaling pathway highlights a key area of its biological activity relevant to drug development and neuroscience research.

3,7-Dimethyloctan-3-ol solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3,7-Dimethyloctan-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as tetrahydrolinalool), a tertiary alcohol with applications in fragrances and as a flavoring agent. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.

Core Concept: "Like Dissolves Like"

The solubility of this compound is governed by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar ten-carbon alkyl chain.[1] The principle of "like dissolves like" is central to understanding its behavior in different solvents.[1] This means it is expected to have good solubility in other alcohols and nonpolar organic solvents, while its long hydrophobic chain limits its solubility in highly polar solvents like water.[1]

cluster_solute This compound cluster_solvents Solvents Solute C10H22O Polar_Head Polar -OH Group Solute->Polar_Head has Nonpolar_Tail Nonpolar C10H21 Chain Solute->Nonpolar_Tail has Polar_Solvent Polar Solvents (e.g., Water) Polar_Head->Polar_Solvent Attracts Alcohol_Solvent Alcohols (e.g., Ethanol) Polar_Head->Alcohol_Solvent Attracts (H-Bonding) Nonpolar_Tail->Polar_Solvent Repels Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane) Nonpolar_Tail->Nonpolar_Solvent Attracts Nonpolar_Tail->Alcohol_Solvent Attracts (Dispersion Forces)

Solubility interactions based on molecular polarity.

Quantitative and Qualitative Solubility Data

SolventFormulaTypeSolubilityTemperature (°C)Source
WaterH₂OHighly Polar320 mg/L25[2][3]
Ethanol (70%)C₂H₅OHPolar Protic1 mL in 2 mLNot Specified[4]
EthanolC₂H₅OHPolar ProticSolubleNot Specified[2][4]
HexaneC₆H₁₄NonpolarGood solubility (qualitative)Not Specified[1]
Fixed OilsN/ANonpolarSolubleNot Specified[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of liquid alcohols like this compound.

Protocol 1: Isothermal Equilibrium Cloud Point Method

This method is effective for determining the maximum solubility of a liquid in another liquid solvent.[5]

Objective: To determine the saturation point of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

  • Burette (calibrated)

  • Jacketed glass vessel or Erlenmeyer flask

  • Light source for observing turbidity

Procedure:

  • Setup: Place the jacketed glass vessel in the thermostatically controlled water bath set to the desired temperature (e.g., 25°C). Allow the system to equilibrate.

  • Solvent Addition: Accurately measure a known volume or mass of the solvent into the vessel.

  • Stirring: Begin stirring the solvent vigorously enough to create a vortex without introducing air bubbles.[5]

  • Titration: Slowly add this compound from the burette into the stirring solvent.[5]

  • Observation: Continuously observe the solution against a light source. The "cloud point" is reached when the solution first shows a persistent slight turbidity, indicating that it is saturated and a second phase is beginning to form.[5]

  • Recording: Record the volume of this compound added.

  • Calculation: Calculate the solubility in terms of g/100 mL, mol/L, or other appropriate units.

  • Replication: Repeat the experiment at least three times to ensure reproducibility.

Protocol 2: Quantitative Analysis via Gas Chromatography (GC)

This protocol is used for precise quantification of solubility by analyzing the concentration of a saturated solution.

Objective: To determine the solubility by creating a saturated solution and measuring the concentration of this compound using Gas Chromatography (GC).

Materials:

  • This compound

  • Solvent of interest

  • Internal standard (e.g., a non-interfering alkane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a nonpolar or mid-polar capillary column)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means enough solute is added so that an undissolved phase remains.

    • Place the vial in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for GC:

    • Allow the vial to stand undisturbed at the equilibrium temperature until the undissolved phase has settled.

    • Carefully draw a sample from the supernatant (the clear, saturated solution) using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any suspended microdroplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the GC. Add a known amount of an internal standard.

  • GC Analysis:

    • Prepare a series of calibration standards of this compound in the solvent with the internal standard.

    • Analyze the calibration standards and the prepared sample using an established GC method. The NIST WebBook indicates that Gas Chromatography is a suitable analytical technique for this compound.[6]

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the GC method.

cluster_prep Saturated Solution Preparation cluster_sampling Sample Processing cluster_analysis Analysis A 1. Add excess this compound to a known volume of solvent B 2. Seal vial and place in shaking incubator at constant T A->B C 3. Equilibrate for 24-48 hours B->C D 4. Allow undissolved phase to settle C->D E 5. Filter supernatant (0.45 µm filter) D->E F 6. Accurately dilute with solvent and add internal standard E->F H 8. Analyze sample and standards by GC-FID F->H G 7. Prepare calibration standards G->H I 9. Calculate concentration using calibration curve H->I Result Solubility Determined I->Result

Workflow for quantitative solubility determination via GC.

References

The Biological Significance of 3,7-Dimethyloctan-3-ol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Volatile Metabolite with Emerging Roles in Human Health

Abstract

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a naturally occurring tertiary alcohol found in various plants and is also recognized as a human metabolite. While extensively utilized in the fragrance and flavor industries for its pleasant floral aroma, its biological significance is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, detailing its metabolic pathways, potential physiological roles, and its emerging association with disease states, particularly cancer. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, experimental methodologies, and signaling pathway diagrams to facilitate further investigation into this intriguing molecule.

Introduction

This compound is a monoterpene alcohol that can be of both exogenous and endogenous origin in humans.[1] Exogenously, it is ingested through foods and beverages containing its precursor, linalool (B1675412), which is abundant in fruits like mango and various herbs.[2] Endogenously, it is a product of the metabolic transformation of linalool by the gut microbiota.[3] While its primary commercial application lies in its olfactory properties, its presence as a human metabolite necessitates a deeper understanding of its biological functions and potential implications for health and disease.[4][5] This guide synthesizes the current knowledge on this compound, focusing on its metabolic fate and biological activities.

Metabolic Pathways of this compound

The formation and subsequent metabolism of this compound primarily involve a two-step process: its generation from linalool by gut bacteria and its subsequent conjugation in the liver.

Formation from Linalool by Gut Microbiota

Linalool, a common dietary terpene, undergoes hydrogenation by anaerobic bacteria residing in the gastrointestinal tract to form this compound.[3] This biotransformation is a key step in the metabolic pathway and highlights the significant role of the gut microbiome in processing dietary compounds.

Linalool Linalool THL This compound (Tetrahydrolinalool) Linalool->THL Hydrogenation Gut_Microbiota Gut Microbiota Gut_Microbiota->Linalool

Caption: Formation of this compound from Linalool by Gut Microbiota.

Hepatic Metabolism and Excretion

Following its formation and absorption, this compound undergoes phase II metabolism in the liver. The primary conjugation reaction is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the hydroxyl group of the molecule.[3][6] This process increases the water solubility of the compound, facilitating its excretion via the urine.[3] Sulfation is another potential conjugation pathway.[3]

THL This compound Liver Liver (Hepatocytes) THL->Liver Absorption Glucuronide This compound Glucuronide Liver->Glucuronide Glucuronidation (UGTs) Sulfate (B86663) This compound Sulfate Liver->Sulfate Sulfation Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine

Caption: Hepatic Metabolism and Excretion of this compound.

Biological Activities and Potential Significance

The biological roles of this compound are beginning to be explored, with preliminary evidence suggesting its involvement in neurological processes and a potential association with cancer.

Neurological Effects

Recent studies have indicated that this compound possesses anticonvulsant properties. This activity is thought to be mediated through its interaction with the GABAergic system, specifically by modulating GABAA receptors.[7] This finding opens avenues for investigating its potential as a therapeutic agent for neurological disorders such as epilepsy.

THL This compound GABA_A_Receptor GABAA Receptor THL->GABA_A_Receptor Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Caption: Proposed Mechanism of Anticonvulsant Activity.

Association with Cancer

Metabolomic databases have consistently flagged this compound as a metabolite "observed in cancer metabolism".[4][5] While the precise role and the mechanism of its involvement are yet to be elucidated, its detection as a volatile organic compound (VOC) in cancer-related studies suggests its potential as a non-invasive biomarker.[8][9] Further research is imperative to understand whether its presence is a cause or a consequence of the disease and to explore its diagnostic or therapeutic potential.

Quantitative Data

Quantitative data on the concentration of this compound in human biological samples is sparse. However, studies on its precursor, linalool, provide some insights into the potential levels of its metabolites.

Analyte Matrix Concentration Range Study Population Citation
LinaloolUrineUp to 6 µg/g creatinineLactating mothers after a standardized curry dish[4]

Note: This table reflects the limited publicly available quantitative data. More targeted quantitative studies on this compound are needed.

Experimental Protocols

The analysis of this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS). Due to its alcoholic nature, derivatization is often employed to improve its chromatographic properties and detection sensitivity.

General Workflow for GC-MS Analysis

Sample Biological Sample (Urine, Plasma, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: General Workflow for the Analysis of this compound.

Detailed Methodology for Sample Preparation and GC-MS Analysis

This protocol is a generalized procedure based on methods for analyzing similar terpene alcohols in biological fluids. Optimization will be required for specific applications.

5.2.1. Sample Preparation and Extraction

  • Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.

  • Enzymatic Hydrolysis (for conjugated metabolites): To measure total this compound (free and conjugated), incubate the sample with β-glucuronidase/sulfatase at 37°C.

  • Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of this compound).

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the sample if necessary.

    • Add an immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) mixture).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic layer.

    • Repeat the extraction process for better recovery.

  • Drying and Concentration: Dry the pooled organic extracts over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

5.2.2. Derivatization

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30-60 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ether derivative.[1]

5.2.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Conclusion and Future Directions

This compound is a metabolite with a clear metabolic origin from the dietary precursor linalool, mediated by the gut microbiota and subsequent hepatic conjugation. While its biological significance is not yet fully understood, emerging evidence points towards potential roles in neuromodulation and as a biomarker in cancer. The information and methodologies presented in this guide are intended to serve as a foundational resource for researchers aiming to further investigate the physiological and pathophysiological roles of this compound.

Future research should focus on:

  • Developing and validating sensitive and specific quantitative methods for this compound in various human biological matrices.

  • Conducting large-scale metabolomic studies to establish its concentration ranges in healthy and diseased populations.

  • Elucidating its precise role in cancer metabolism and evaluating its potential as a diagnostic or prognostic biomarker.

  • Further investigating its neurological effects and exploring its therapeutic potential.

By addressing these key areas, the scientific community can unravel the full biological significance of this compound and its potential impact on human health.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known under the common synonym tetrahydrolinalool, is a tertiary alcohol with the chemical formula C₁₀H₂₂O.[1][2][3] Its structure contains a single chiral center at the C3 carbon, giving rise to two stereoisomers: the (R)- and (S)-enantiomers. While the racemic mixture is utilized as a fragrance ingredient with a floral, woody scent, the individual stereoisomers are of significant interest to the scientific and pharmaceutical communities due to the potential for enantiomer-specific biological activities.[2][4] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and known biological properties of the enantiomers of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers of this compound are crucial for their handling, formulation, and analysis. While enantiomers share many physical properties, they differ in their interaction with plane-polarized light.

PropertyRacemic this compound(S)-3,7-Dimethyloctan-3-ol(R)-3,7-Dimethyloctan-3-ol
IUPAC Name (±)-3,7-Dimethyloctan-3-ol(3S)-3,7-Dimethyloctan-3-ol(3R)-3,7-Dimethyloctan-3-ol
Synonyms Tetrahydrolinalool(S)-(-)-Tetrahydrolinalool(R)-(+)-Tetrahydrolinalool
CAS Number 78-69-380558-38-956577-25-4
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight 158.28 g/mol 158.28 g/mol 158.28 g/mol
Boiling Point 197 °C54-59.5 °C at 5 mmHgNot specified
Density 0.826 g/cm³ (25 °C)Not specifiedNot specified
Solubility Practically insoluble in waterNot specifiedNot specified
Optical Rotation Not specified in literatureNot specified in literature

Stereochemistry of this compound

The presence of a single stereocenter at the C3 position results in two non-superimposable mirror images, the (R) and (S) enantiomers.

synthesis_pathway start 6-Methyl-5-hepten-2-one step1 Hydrogenation (Pd catalyst) start->step1 intermediate1 6-Methyl-2-heptanone step1->intermediate1 step2 Reaction with Acetylene (NH₃, KOH) intermediate1->step2 intermediate2 3,7-Dimethyl-1-octyn-3-ol step2->intermediate2 step3 Hydrogenation (Pd catalyst) intermediate2->step3 end This compound step3->end gc_workflow start Prepare Racemic Standard injection Inject on Chiral GC Column start->injection analysis Analyze Chromatogram injection->analysis decision Baseline Separation? analysis->decision optimize Optimize Oven Temperature and Carrier Gas Flow Rate decision->optimize No end Validated Chiral GC Method decision->end Yes optimize->injection gabaa_pathway cluster_receptor GABA-A Receptor receptor GABA-A Receptor (Ligand-gated Ion Channel) conformational_change Conformational Change receptor->conformational_change enantiomer (R)- or (S)-3,7-Dimethyloctan-3-ol binding Allosteric Binding enantiomer->binding binding->receptor channel_opening Increased Chloride Ion Influx conformational_change->channel_opening hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition effect Anticonvulsant Effect inhibition->effect

References

An In-depth Technical Guide on 3,7-Dimethyloctan-3-ol (CAS Number: 78-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as Tetrahydrolinalool, is a tertiary alcohol and a monoterpenoid.[1] It is a colorless liquid with a faint, fresh floral odor, reminiscent of lily and citrus.[2][3] Chemically, it is a fatty alcohol where 3-octanol (B1198278) is substituted by methyl groups at positions 3 and 7.[1] This compound is synthesized through the catalytic hydrogenation of linalool (B1675412) and is valued in the fragrance industry for its stability, particularly in aggressive media where linalool may degrade.[3] It is also found naturally in some plants, such as mango and the Small Water-pepper (Persicaria minor), and is a constituent of honey aroma.[1][3][4] In addition to its use in fragrances, it is also utilized as a flavoring agent in food products.[1][5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and formulation contexts.

PropertyValueReference(s)
Molecular Formula C10H22O[2][6]
Molecular Weight 158.28 g/mol [1][7]
CAS Number 78-69-3[1][6]
Appearance Colorless liquid[2][8]
Density 0.826 - 0.8314 g/cm³ at 20-25 °C[2][8]
Boiling Point 194.5 - 197 °C at 760 mmHg[4][6]
Melting Point -56 °C[4]
Flash Point 76.1 - 81.1 °C (Closed Cup)[6][9]
Vapor Pressure 0.111 hPa at 19.6 °C; 0.75 mmHg at 20 °C[4]
Water Solubility 320 mg/L at 25 °C (practically insoluble)[3][4][10]
Solubility in Ethanol 1 ml in 2 ml of 70% ethanol[5]
logP (Octanol/Water Partition Coefficient) 3.3 - 3.54[11][12]
Refractive Index 1.431 - 1.435 at 20 °C[5][8]

Toxicological Profile

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The data indicates a low level of systemic toxicity.

EndpointTest SpeciesRouteResultReference(s)
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg[4][6][13]
Acute Dermal Toxicity (LD50) RabbitDermal> 5000 mg/kg[4][9][13][14]
Skin Irritation RabbitDermalIrritant[14]
Eye Irritation RabbitOcularIrritant[14]
Skin Sensitization Animal studiesDermalMay cause an allergic skin reaction[9][14]
Genotoxicity (Mutagenicity) Bacteria and mammalian cell culturesIn vitroNon-mutagenic[14]
Reproductive Toxicity Animal studies-No indication of fertility impairment[14]
Developmental Toxicity (Teratogenicity) Animal studies-No indication of developmental toxicity at non-toxic maternal doses[14]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the safety and toxicological endpoints of fragrance ingredients like this compound.

Skin Irritation Testing (OECD Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure: A small area of the animal's fur is clipped. A dose of 0.5 mL of the undiluted test substance is applied to the shorn skin. The treated area is then covered with a gauze patch and non-irritating tape.

  • Observation: The patch is removed after a 4-hour exposure period. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

  • Interpretation: The substance is classified as an irritant based on the mean scores for erythema and edema. For this compound, results have indicated it is a skin irritant.[14]

Eye Irritation Testing (OECD Guideline 405)

This test evaluates the potential for a substance to cause serious eye damage or irritation.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

  • Scoring: The ocular reactions are scored according to a standardized system.

  • Interpretation: Based on the persistence and severity of the observed effects, the substance is classified. This compound has been shown to be an eye irritant.[14]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

  • Observation: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. Studies on this compound have shown no mutagenic effects in this assay.[14]

Mechanisms and Pathways

While specific signaling pathways for this compound are not extensively detailed in the public domain, its primary biological interactions are related to skin irritation and sensitization.

Skin Sensitization

Skin sensitization is an allergic reaction that develops after repeated exposure to a substance. The process involves two phases:

  • Induction Phase: Initial contact with the allergen (hapten). The small molecule of this compound likely penetrates the stratum corneum and binds to skin proteins, forming a hapten-protein conjugate. This complex is recognized as foreign by Langerhans cells (antigen-presenting cells) in the epidermis. These cells then migrate to the lymph nodes and present the antigen to T-lymphocytes, leading to the proliferation of allergen-specific T-cells.

  • Elicitation Phase: Upon subsequent exposure, the memory T-cells are activated, leading to a more rapid and intense inflammatory response, which manifests as allergic contact dermatitis.

Visualizations

Experimental Workflow for Skin Hazard Assessment

G cluster_0 In Vitro Screening cluster_1 Ex Vivo / In Vivo Confirmation cluster_2 Risk Assessment & Conclusion Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Data Data Integration & Analysis Ames->Data DPRA Direct Peptide Reactivity Assay (DPRA - OECD 442C) DPRA->Data KeratinoSens KeratinoSens™ Assay (OECD 442D) KeratinoSens->Data SkinIrritation Skin Irritation Test (Rabbit - OECD 404) SkinIrritation->Data EyeIrritation Eye Irritation Test (Rabbit - OECD 405) EyeIrritation->Data LLNA Local Lymph Node Assay (Mouse - OECD 429) LLNA->Data Conclusion Hazard Classification & Safety Conclusion Data->Conclusion

Caption: Workflow for assessing the skin irritation, sensitization, and mutagenicity potential of a chemical.

Logical Flow of Dermal Sensitization

G A Substance Application (this compound) B Penetration of Stratum Corneum A->B C Haptenization: Covalent binding to skin proteins B->C D Recognition by Langerhans Cells C->D E Migration to Lymph Nodes D->E F Antigen Presentation to T-Cells E->F G T-Cell Proliferation (Induction Phase) F->G H Re-exposure to Substance G->H Subsequent Exposure I Activation of Memory T-Cells H->I J Inflammatory Response (Elicitation Phase) I->J K Allergic Contact Dermatitis J->K

Caption: Key events in the induction and elicitation phases of skin sensitization.

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with a low profile for systemic toxicity. The primary health concerns are related to its potential to cause skin and eye irritation, as well as allergic skin reactions upon repeated contact.[9][14] It is not considered to be a mutagenic or carcinogenic compound.[14] The available data from standardized toxicological tests provide a solid foundation for its continued safe use in consumer products, provided that concentration levels are managed to mitigate the risks of skin irritation and sensitization. Further research could focus on its metabolic pathways in humans and the precise molecular mechanisms underlying its sensitizing potential.

References

An In-depth Technical Guide to 3,7-Dimethyloctan-3-ol: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloctan-3-ol, also widely known as tetrahydrolinalool (B1194170), is a naturally occurring acyclic monoterpene alcohol. While historically recognized for its pleasant, floral-lily-like aroma and subsequent use in the fragrance and flavor industries, recent scientific inquiry has unveiled its potential as a bioactive molecule with significant pharmacological interest. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, with a particular focus on its interaction with GABAA receptors, presenting a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a saturated derivative of the naturally abundant linalool (B1675412).[1] It is found in various aromatic plants, such as mango and the small knotweed (Persicaria minor), and is also recognized as a human metabolite.[1][2] Its chemical structure features a tertiary alcohol group and two methyl substitutions along an octane (B31449) backbone.[1] This structure contributes to its characteristic odor and its physicochemical properties, which dictate its applications and biological interactions.[3] Beyond its traditional use in perfumery, this compound has emerged as a molecule of interest for its potential central nervous system effects, specifically its anticonvulsant properties.[4] This guide will delve into the available scientific knowledge surrounding this compound, from its historical context within terpene chemistry to its modern-day pharmacological evaluation.

History and Discovery

The history of this compound is intrinsically linked to the broader exploration of terpenes and essential oils, which began in the 19th century. Early chemists like Otto Wallach pioneered the systematic study of these natural compounds, laying the groundwork for understanding their chemical structures and diverse properties. While a specific date or individual credited with the initial discovery and isolation of this compound is not prominently documented in readily available literature, its identification would have followed the advancements in analytical techniques that allowed for the separation and characterization of individual components from complex essential oil mixtures.

Its synthesis is closely related to that of linalool, a major component of many essential oils. The catalytic hydrogenation of linalool to produce the more stable this compound (tetrahydrolinalool) is a known industrial process, suggesting its discovery likely occurred in the context of fragrance and flavor chemistry research, where stability of scent compounds is crucial.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling for drug development purposes.

PropertyValueReference(s)
Molecular Formula C10H22O[1]
Molecular Weight 158.28 g/mol [1]
CAS Number 78-69-3[1]
Appearance Colorless liquid[2]
Odor Sweet, floral, lily-like[2]
Boiling Point 197 °C at 760 mmHg[2]
Melting Point -56 °C[2]
Density 0.826 g/cm3 (at 25 °C)[2]
Flash Point 77 °C[2]
Water Solubility 0.320 g/L (at 25 °C) (practically insoluble)[2]
logP (o/w) 3.3[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the catalytic hydrogenation of linalool. This process saturates the two double bonds in the linalool molecule, resulting in the more chemically stable tertiary alcohol.

Experimental Protocol: Catalytic Hydrogenation of Linalool

The following is a representative protocol for the synthesis of this compound based on the hydrogenation of linalool.

Materials:

  • Linalool (either enantiomer or racemic mixture)

  • Palladium on activated charcoal (Pd/C) catalyst (e.g., 5-10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H2)

Procedure:

  • In a suitable reaction vessel, dissolve linalool in ethanol. The concentration can be adjusted but a 5-10% solution is a common starting point.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the linalool.

  • Seal the reaction vessel and purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Introduce hydrogen gas into the reaction vessel. The pressure can range from atmospheric (using a balloon) to higher pressures in a dedicated hydrogenation apparatus (e.g., 1-3 MPa).

  • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • The reaction is typically carried out at room temperature (around 20 °C) and monitored for completion. The reaction time can vary from a few hours to overnight.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (linalool) is no longer detected.

  • Upon completion, carefully vent the excess hydrogen and purge the system again with an inert gas.

  • Filter the reaction mixture through a pad of celite or a similar filter aid to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the solvent (ethanol) to recover any remaining product.

  • The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound.

  • If necessary, the product can be further purified by distillation under reduced pressure.

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological activities of this compound, particularly its effects on the central nervous system.

Anticonvulsant Activity and GABAA Receptor Modulation

This compound has demonstrated anticonvulsant properties. Studies have shown its ability to modulate the function of γ-aminobutyric acid type A (GABAA) receptors.[3][6][7] GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. The binding of GABA to these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.

This compound acts as a positive allosteric modulator of GABAA receptors. This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[3] This potentiation of the GABAergic response leads to increased neuronal inhibition, which is the likely mechanism behind its observed anticonvulsant effects. This interaction is a key area of interest for the development of new therapeutic agents for conditions such as epilepsy.

GABAA_Modulation cluster_receptor GABAA Receptor cluster_neuron Postsynaptic Neuron GABA_site GABA Binding Site Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) GABA_site->Chloride_Channel_Open Potentiates Opening Modulator_site Allosteric Modulation Site Modulator_site->Chloride_Channel_Open Potentiates Opening GABA GABA GABA->GABA_site Binds THL This compound (Tetrahydrolinalool) THL->Modulator_site Binds Chloride_Channel Chloride (Cl⁻) Channel (Closed) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Figure 1: Signaling pathway of this compound as a positive allosteric modulator of the GABAA receptor.
Metabolism

This compound is a known metabolite of linalool in mammals, including rats.[8][9] The metabolism of linalool can involve the reduction of its double bonds, leading to the formation of dihydrolinalool and subsequently tetrahydrolinalool (this compound).[8][9] This metabolic conversion is significant as it indicates that the in vivo effects observed after administration of linalool could, in part, be mediated by its more stable metabolite, this compound. The metabolism of linalool primarily occurs in the liver and can involve conjugation with glucuronic acid or sulfate (B86663) for excretion.[8]

Linalool_Metabolism Linalool Linalool Dihydrolinalool Dihydrolinalool Linalool->Dihydrolinalool Reduction THL This compound (Tetrahydrolinalool) Dihydrolinalool->THL Reduction Conjugates Glucuronide and Sulfate Conjugates THL->Conjugates Conjugation (in Liver) Excretion Excretion Conjugates->Excretion Facilitates

Figure 2: Simplified metabolic pathway of linalool to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and toxicity of this compound.

Table 2: Reported Biological Activities

ActivityModel SystemKey FindingsReference(s)
Anticonvulsant Mouse modelsIncreased latency to seizure onset and reduced mortality in picrotoxin-induced seizure tests.
GABAA Receptor Modulation In vitro (Xenopus oocytes, HEK cells)Positive allosteric modulator, enhancing GABA-evoked currents.[3][6][7]

Table 3: Toxicological Data

Test TypeRoute of ExposureSpeciesDose/ResultReference(s)
LD50 (Lethal Dose, 50%) OralRat>5000 mg/kg[2]
LD50 (Lethal Dose, 50%) TransdermalRabbit>5000 mg/kg[2]

Applications and Future Directions

The established use of this compound in the fragrance and flavor industries is well-documented.[1][5][10] However, its demonstrated biological activity opens up new avenues for research and development.

  • Drug Development: Its role as a positive allosteric modulator of GABAA receptors makes it a promising lead compound for the development of novel anticonvulsant, anxiolytic, or sedative-hypnotic drugs. Further structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogues.

  • Pharmacological Tool: As a known modulator of GABAA receptors, this compound can be utilized as a research tool to further probe the function and pharmacology of these important ion channels.

  • Neuroscience Research: Its effects on the central nervous system warrant further investigation to fully elucidate its mechanism of action and potential therapeutic applications for other neurological disorders.

Conclusion

This compound, or tetrahydrolinalool, has transitioned from being primarily a fragrance ingredient to a molecule of significant interest to the scientific and drug development communities. Its well-defined interaction with GABAA receptors, coupled with its favorable toxicological profile, positions it as a valuable subject for further research. This in-depth guide has provided a comprehensive overview of its history, synthesis, and biological activities, offering a solid foundation for future investigations into its therapeutic potential. The continued exploration of this and other naturally derived compounds holds promise for the discovery of new and effective medicines.

References

An In-Depth Technical Guide to 3,7-Dimethyloctan-3-ol as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloctan-3-ol, also widely known as tetrahydrolinalool, is a volatile organic compound (VOC) with a characteristic sweet, floral odor.[1][2] This tertiary monoterpene alcohol is found in various natural sources, including mangoes and the medicinal plant Persicaria minor.[2][3][4] While extensively used in the fragrance and flavor industries, emerging research into its biological activities, particularly its anticonvulsant effects and modulation of GABAA receptors, has drawn the attention of the scientific and drug development communities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, natural sourcing, analytical methods, and known biological activities of this compound, with a focus on its potential as a therapeutic agent.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[5][6] Its structure, featuring a hydroxyl group on a tertiary carbon and a branched alkyl chain, dictates its solubility and reactivity.[5] While the hydroxyl group allows for some interaction with polar solvents, the long hydrocarbon chain results in practical insolubility in water.[1][2][5] It is, however, soluble in organic solvents like ethanol (B145695) and various oils.[5][6]

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O[4][5][6]
Molar Mass 158.28 g/mol [3][4][5]
Appearance Colorless liquid[5][6]
Odor Sweet, floral, reminiscent of rose and coriander[1][2][6]
Density 0.826 g/cm³ (at 25 °C)[1][2][6]
Boiling Point 197 °C (at 760 mmHg); 71-73 °C (at 6 mmHg)[1][6]
Melting Point -56 °C[1][2]
Flash Point 77 °C[1][2]
Water Solubility 0.320 g/L (at 25 °C)[1][2][6]
Vapor Pressure 0.111 hPa (at 19.6 °C); 1.01 hPa (at 44.6 °C)[1][2]
Refractive Index n20/D 1.434[6]
LogP 3.3[4]
CAS Number 78-69-3[3][4][5]

Synthesis and Natural Occurrence

Chemical Synthesis

A primary method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. For this compound, this can be achieved by reacting 6-methyl-2-heptanone with ethylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of ethylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 6-methyl-2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Natural Occurrence and Extraction

This compound is a naturally occurring VOC found in various plants. It has been identified as a component of the essential oil of mango (Mangifera indica) and the leaves of Persicaria minor.[2][3][4] The extraction of this and other volatile compounds from plant material is commonly achieved through steam distillation.

Experimental Protocol: Extraction by Steam Distillation from Mango Peels

Materials:

  • Fresh mango peels

  • Distilled water

  • Steam distillation apparatus (still, condenser, receiving flask)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Hexane (B92381)

Procedure:

  • Preparation of Plant Material: Fresh mango peels are washed and cut into small pieces to increase the surface area for efficient oil extraction.

  • Steam Distillation: The mango peels are placed in the still with distilled water. The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile oils with it.

  • Condensation and Separation: The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies. The condensate is collected in a receiving flask. As the essential oil is immiscible with water, it will form a separate layer. The addition of sodium chloride to the distillate can enhance the separation of the oil from the aqueous phase.

  • Isolation and Drying: The oil layer is separated from the aqueous layer using a separatory funnel. The collected oil is then dried over anhydrous sodium sulfate to remove any residual water. The solvent (e.g., hexane) can be used to aid in the extraction from the aqueous phase and is subsequently removed under reduced pressure.

Analytical Methodologies

The identification and quantification of this compound in complex mixtures such as essential oils are primarily performed using gas chromatography-mass spectrometry (GC-MS). Structural elucidation is achieved through nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Sample Preparation: A dilute solution of the essential oil or synthesized compound is prepared in a suitable solvent, such as hexane or methanol.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is maintained at a high temperature to ensure rapid volatilization.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. A temperature program is used to elute the compounds, for example, starting at 60°C and ramping up to 240°C.

  • Mass Spectrometry: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to a spectral library.

  • Quantification: The abundance of each compound can be determined by integrating the area of its corresponding chromatographic peak.

dot

cluster_extraction Extraction & Preparation cluster_analysis Analytical Workflow Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Extraction GC-MS Injection GC-MS Injection Steam Distillation->GC-MS Injection Synthesized Product Synthesized Product Dilution Dilution Synthesized Product->Dilution Preparation Dilution->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification Quantification Quantification Data Analysis->Quantification

Caption: Workflow for the analysis of this compound.

Biological Activity and Potential Therapeutic Applications

Recent studies have highlighted the potential of monoterpene alcohols, including this compound, as modulators of the central nervous system. This has opened avenues for their investigation in the context of drug development for neurological disorders.

Anticonvulsant Activity

Several monoterpene alcohols have demonstrated anticonvulsant properties in preclinical models. For instance, linalool (B1675412), a structurally related terpene, has shown efficacy in animal models of seizures. Studies on other monoterpenes like citronellol (B86348) and α-terpineol have also reported significant anticonvulsant effects.[6][7] These compounds have been shown to increase the latency to seizures induced by chemical convulsants like pentylenetetrazole (PTZ) and to protect against maximal electroshock-induced seizures.[6][7]

Modulation of GABAA Receptors

The primary mechanism underlying the anticonvulsant and sedative effects of many terpenes is believed to be their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Terpenoids can act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA and leading to neuronal inhibition. This is a similar mechanism of action to benzodiazepines, a class of drugs widely used for anxiety and seizure disorders. Studies have shown that various terpenes, particularly those with a hydroxyl group, can potentiate GABA-induced chloride currents.[5][8]

dot

cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA_A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx Opens Cl- channel GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Membrane Neuronal Membrane Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Causes Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Hyperpolarization->Reduced_Neuronal_Excitability Leads to Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Neuronal_Excitability->Anticonvulsant_Effect Results in

Caption: Proposed mechanism of GABAergic modulation by this compound.

Anti-inflammatory and Cytotoxic Potential

While specific data for this compound is limited, related monoterpenes have shown promise in other therapeutic areas. Linalool, for example, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[9][10][11] Additionally, some studies have indicated that linalool can induce apoptosis in certain cancer cell lines, suggesting potential cytotoxic activity.[12][13][14] These findings suggest that this compound may also possess similar properties that warrant further investigation.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its use as a flavoring agent in food.[4] However, as with many volatile organic compounds, it can be a skin and eye irritant.[4]

Table 2: Toxicological Data for this compound

TestSpeciesRouteDoseResultReference(s)
LD₅₀RatOral>5 g/kgNot toxic[2][15]
LD₅₀RabbitDermal>5 g/kgNot toxic[2][15]
Skin IrritationRabbitDermal-Irritant[4]
Eye IrritationRabbitOcular-Strong Irritant[4]

Conclusion and Future Directions

This compound is a versatile volatile organic compound with established applications in the flavor and fragrance industries. Its emerging biological activities, particularly its potential as an anticonvulsant through the modulation of GABAA receptors, make it a compound of significant interest for drug development. Further research is warranted to fully elucidate its pharmacological profile, including its potential anti-inflammatory and cytotoxic effects. Detailed pharmacokinetic and pharmacodynamic studies are necessary to assess its therapeutic potential and to develop it as a lead compound for novel central nervous system therapies. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the synthesis, extraction, and biological evaluation of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary alcohol and a monoterpenoid found in various natural sources, including certain plants like Persicaria hydropiperoides and mangoes.[1] Its pleasant floral aroma makes it a common ingredient in fragrances and flavorings.[2] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in complex matrices such as essential oils, food products, and biological samples. This document provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocols

This section outlines the necessary steps for sample preparation and subsequent GC-MS analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from liquid samples such as essential oil hydrosols, beverages, or biological fluids.

Materials:

  • Sample containing this compound

  • Organic solvent (e.g., Hexane, Dichloromethane, HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glassware: Separatory funnel, beakers, vials

  • Pipettes

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Measurement: Accurately measure a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

  • Solvent Addition: Add an equal volume of the organic solvent (e.g., 10 mL of hexane) to the separatory funnel.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the extracted this compound will typically be the upper layer when using hexane.

  • Collection: Carefully drain the lower aqueous layer and collect the organic layer in a clean beaker.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (Optional): If the expected concentration of this compound is low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the analyte.

  • Transfer: Transfer the final extract into a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio of 50:1, can be adjusted based on concentration)
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 5 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold for 5 min).
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Range m/z 40-400

Data Presentation

The identification of this compound is confirmed by its retention time and mass spectrum. The following table summarizes key quantitative data for this compound.

Parameter Value Reference
Molecular Formula C₁₀H₂₂OPubChem
Molecular Weight 158.28 g/mol PubChem[1]
Kovats Retention Index (Standard Non-polar) ~1089PubChem[1]
Major Mass Fragments (m/z) 59, 73, 43, 81, 69NIST[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration (Optional) Drying->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification Quantification Quantification Identification->Quantification

GC-MS analysis workflow for this compound.

This application note provides a comprehensive and detailed protocol for the successful analysis of this compound by GC-MS. The provided parameters and workflow are a robust starting point for researchers and professionals in various scientific fields. Method validation and optimization are recommended for specific applications and matrices to ensure data accuracy and reliability.

References

Enantioselective Synthesis of (S)-3,7-Dimethyloctan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3,7-dimethyloctan-3-ol, a chiral tertiary alcohol. The primary method detailed is the asymmetric ethylation of 6-methylheptan-2-one (B42224) using a chiral catalyst. An alternative theoretical pathway involving the stereospecific hydrogenation of (S)-linalool is also discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a practical basis for the laboratory preparation of this enantiomerically pure compound.

Introduction

(S)-3,7-Dimethyloctan-3-ol is a chiral tertiary alcohol of interest in various fields, including fragrance chemistry and as a chiral building block in the synthesis of more complex molecules. The development of stereoselective methods to access enantiomerically pure tertiary alcohols is a significant challenge in modern organic synthesis. This document outlines a robust and well-documented procedure for the synthesis of the (S)-enantiomer with high enantiomeric excess.

Synthetic Strategies

Two primary strategies for the enantioselective synthesis of (S)-3,7-dimethyloctan-3-ol are presented:

  • Asymmetric Ethylation of a Prochiral Ketone: This is a well-established method involving the addition of an ethyl nucleophile to 6-methylheptan-2-one in the presence of a chiral ligand or catalyst. This approach builds the chiral center directly.

  • Stereospecific Reduction of a Chiral Precursor: This method utilizes a readily available chiral starting material, (S)-linalool, and stereoselectively reduces the double bonds to yield the target saturated alcohol, preserving the initial stereochemistry.

Data Presentation

The following table summarizes the quantitative data for the primary synthetic method.

MethodStarting MaterialsChiral Ligand/CatalystReagentYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Ethylation of Prochiral Ketone6-Methylheptan-2-one(S)-Diphenyl(pyrrolidin-2-yl)methanolDiethylzinc (B1219324)8592

Experimental Protocols

Asymmetric Ethylation of 6-Methylheptan-2-one

This protocol is adapted from the work of Hatano, M., Mizuno, T., & Ishihara, K. published in Tetrahedron, 2011.

Principle: The enantioselective addition of diethylzinc to the prochiral ketone, 6-methylheptan-2-one, is catalyzed by the chiral amino alcohol, (S)-diphenyl(pyrrolidin-2-yl)methanol. The chiral ligand coordinates to the zinc reagent, creating a chiral environment that directs the ethyl group to one face of the ketone, leading to the preferential formation of the (S)-enantiomer of the tertiary alcohol.

Materials:

  • 6-Methylheptan-2-one (99%)

  • Diethylzinc (1.0 M solution in hexanes)

  • (S)-Diphenyl(pyrrolidin-2-yl)methanol (98%)

  • Anhydrous Toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (S)-diphenyl(pyrrolidin-2-yl)methanol (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol) to the solution and stir the mixture for 30 minutes at 0 °C.

  • Add 6-methylheptan-2-one (1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (S)-3,7-dimethyloctan-3-ol.

Characterization:

  • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Theoretical Protocol: Hydrogenation of (S)-Linalool

This protocol describes a theoretical approach based on established catalytic hydrogenation methods.

Principle: (S)-Linalool, a naturally occurring chiral tertiary alcohol, possesses the same stereocenter as the target molecule. Stereospecific hydrogenation of the two double bonds in (S)-linalool, without affecting the chiral center, will yield (S)-3,7-dimethyloctan-3-ol. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon.

Materials:

  • (S)-Linalool

  • Palladium on carbon (10 wt. %)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a hydrogenation flask, dissolve (S)-linalool (1.0 mmol) in ethanol (10 mL).

  • Carefully add palladium on carbon (10 wt. %, 0.05 g) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Experimental Workflow for Asymmetric Ethylation

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification ligand Chiral Ligand ((S)-Diphenyl(pyrrolidin-2-yl)methanol) catalyst Chiral Zinc Complex ligand->catalyst diethylzinc Diethylzinc diethylzinc->catalyst reaction Reaction Mixture (0 °C) catalyst->reaction ketone 6-Methylheptan-2-one ketone->reaction quench Quenching (aq. NH4Cl) reaction->quench extraction Extraction (Et2O) quench->extraction purification Column Chromatography extraction->purification product (S)-3,7-Dimethyloctan-3-ol purification->product

Caption: Workflow for the asymmetric ethylation of 6-methylheptan-2-one.

Signaling Pathway of Asymmetric Induction

signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ketone Prochiral Ketone (6-Methylheptan-2-one) ts Diastereomeric Transition States ketone->ts diethylzinc Diethylzinc diethylzinc->ts catalyst Chiral Catalyst catalyst->ts directs face selectivity s_product (S)-Enantiomer (Major) ts->s_product Lower energy pathway r_product (R)-Enantiomer (Minor) ts->r_product Higher energy pathway

Caption: Logical pathway of enantioselective induction.

Application Notes & Protocols: Quantification of 3,7-Dimethyloctan-3-ol in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 3,7-dimethyloctan-3-ol, also known as tetrahydrolinalool, in various essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, standard preparation, and instrumental analysis, ensuring accurate and reproducible results.

Introduction

This compound is a tertiary acyclic monoterpenoid alcohol found as a minor constituent in some essential oils and is valued for its pleasant, floral, and slightly citrusy aroma in the fragrance industry.[1][2] Its accurate quantification in essential oils is crucial for quality control, authentication, and for understanding the chemical profile of these complex natural products. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for this purpose, offering high resolution and sensitivity for the separation and detection of volatile and semi-volatile compounds.[3][4]

Data Presentation

The concentration of this compound can vary significantly between different essential oils and even between different batches of the same oil due to factors such as plant origin, harvest time, and extraction method. While it has been reported in plants like Persicaria hydropiperoides, Persicaria minor, and Mangifera indica, specific quantitative data in commercially available essential oils is not widely published, indicating it is often a trace component.[1] Researchers can use the protocols provided herein to generate their own quantitative data.

Essential Oil SampleConcentration of this compound (mg/mL)Notes
Coriander (Coriandrum sativum L.)Typically a minor component, not always quantified in routine analyses.The major component is typically linalool.[5][6][7]
Clary Sage (Salvia sclarea L.)Not commonly reported as a major constituent.The essential oil is rich in linalyl acetate (B1210297) and linalool.[8][9]
Lavender (Lavandula angustifolia)Not typically a major component.Linalool and linalyl acetate are the primary constituents.
Tea Tree (Melaleuca alternifolia)Not a commonly reported constituent.The main component is terpinen-4-ol.
Citrus Oils (e.g., Lemon, Orange)May be present in trace amounts.Predominantly composed of monoterpene hydrocarbons like limonene.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in essential oil samples.

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Standards: this compound (purity ≥98%)

  • Internal Standard (IS): n-Tridecane or n-Dodecane (purity ≥99%)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Autosampler vials (2 mL, with PTFE-lined septa)

    • Calibrated micropipettes

    • Vortex mixer

    • Analytical balance

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. A typical series might include 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a precise volume of the internal standard stock solution to achieve a final concentration of 10 µg/mL in the diluted sample.

  • Dilute the essential oil with hexane to the 10 mL mark.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrument.

Parameter Value
GC System
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 or 100:1) or Splitless for trace analysis
Injector Temperature250 °C
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 60°C, hold for 2 minutesRamp: 5°C/min to 240°CHold: 5 minutes at 240°C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor (m/z)
This compoundQuantifier: 73Qualifiers: 55, 129[1]
n-Tridecane (IS)Quantifier: 57Qualifiers: 43, 71
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Linearity: The calibration curve should have a coefficient of determination (R²) of ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the prepared essential oil samples by using the regression equation from the calibration curve.

  • Calculation: Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight and dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-50 µg/mL this compound + 10 µg/mL IS) GC_MS_Analysis GC-MS Analysis (SIM Mode) Standard_Prep->GC_MS_Analysis Sample_Prep Sample Preparation (Essential Oil Dilution + 10 µg/mL IS) Sample_Prep->GC_MS_Analysis Peak_Integration Peak Integration & Area Ratio Calculation GC_MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation (R² ≥ 0.995) Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

chemical_relationship Terpenoids Terpenoids Monoterpenoids Monoterpenoids Terpenoids->Monoterpenoids Acyclic_Monoterpenoids Acyclic_Monoterpenoids Monoterpenoids->Acyclic_Monoterpenoids Target_Analyte This compound (C10H22O) Acyclic_Monoterpenoids->Target_Analyte Related_Compound Linalool (Unsaturated Precursor) Acyclic_Monoterpenoids->Related_Compound

Caption: Chemical classification of this compound.

References

Application Notes and Protocols for the Extraction of 3,7-Dimethyloctan-3-ol from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of 3,7-Dimethyloctan-3-ol, a tertiary monoterpenoid alcohol, from plant matrices. This document outlines three primary extraction techniques: steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Each protocol is designed to provide a comprehensive guide for the isolation and subsequent analysis of the target compound.

Introduction

This compound is a naturally occurring volatile organic compound found in various plants, including Mango (Mangifera indica) and species of the Persicaria genus.[1][2] It is recognized for its potential applications in the flavor, fragrance, and pharmaceutical industries. The effective extraction of this tertiary alcohol from its natural sources is a critical step for its study and utilization. The choice of extraction method can significantly impact the yield and purity of the isolated compound. This document provides a comparative overview of common extraction techniques and detailed protocols for their implementation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for optimizing extraction and purification procedures.

PropertyValue
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Boiling Point 193-197 °C
Flash Point 76-77 °C
Density ~0.826 g/cm³ at 25 °C
Solubility in Water Low (practically insoluble)
Solubility in Organic Solvents Good (e.g., in ethanol (B145695), hexane)[3][4]
Appearance Colorless liquid

Comparative Data on Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following table provides a summary of expected outcomes for each method. Please note that these values are illustrative and can vary depending on the plant matrix, its condition, and the precise experimental parameters.

Extraction MethodPlant Matrix (Example)Expected Yield of this compound (% w/w of dry plant material)Expected Purity of this compound in Extract (%)Key AdvantagesKey Disadvantages
Steam Distillation Persicaria minor leaves0.05 - 0.2%5 - 15%Solvent-free, relatively low costHigh temperatures can degrade thermolabile compounds, lower yield for less volatile compounds
Solvent Extraction (Ethanol) Mangifera indica leaves0.1 - 0.5%2 - 10%High extraction efficiency for a wide range of compounds, simple setupUse of organic solvents, potential for co-extraction of undesirable compounds
Supercritical Fluid Extraction (CO₂) Mangifera indica leaves0.2 - 0.8%10 - 25%Environmentally friendly, tunable selectivity, low extraction temperaturesHigh initial equipment cost, requires specialized knowledge

Experimental Protocols

Protocol 1: Steam Distillation

This protocol is suitable for the extraction of volatile compounds like this compound from fresh or dried plant material.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Persicaria minor leaves)

  • Clevenger-type apparatus or similar steam distillation setup

  • Heating mantle

  • Round bottom flasks

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Distilled water

Procedure:

  • Plant Material Preparation: Coarsely grind the dried plant material to increase the surface area for efficient extraction. For fresh material, chop it into small pieces.

  • Apparatus Setup: Place the prepared plant material into the distillation flask and add a sufficient amount of distilled water to cover the material.

  • Distillation: Heat the flask using the heating mantle to generate steam. The steam will pass through the plant material, carrying the volatile compounds.

  • Condensation: The vapor mixture of water and essential oil is then passed through a condenser, where it cools and liquefies.

  • Collection: The condensed liquid (hydrosol and essential oil) is collected in the receiving vessel of the Clevenger apparatus. Due to its lower density, the essential oil will form a layer on top of the water.

  • Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction

This protocol describes the extraction of this compound using an organic solvent, which is effective for a broader range of compounds.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Mangifera indica leaves)

  • Ethanol (95% or absolute)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Round bottom flask

Procedure:

  • Maceration: Weigh the powdered plant material and place it in a flask. Add a sufficient volume of ethanol to fully submerge the plant material (e.g., a 1:10 solid-to-solvent ratio).

  • Extraction: Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to remove the ethanol.

  • Crude Extract: The resulting crude extract will contain this compound along with other co-extracted compounds.

  • Storage: Store the crude extract in a sealed vial at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and preserving thermolabile compounds.

Materials and Equipment:

  • Dried, ground plant material (e.g., Mangifera indica leaves)

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol), optional

Procedure:

  • Sample Preparation: Ensure the plant material is finely ground to a consistent particle size to maximize extraction efficiency.

  • Extractor Loading: Load the ground plant material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the desired extraction parameters. For monoterpene alcohols, typical starting conditions are:

    • Pressure: 100 - 200 bar

    • Temperature: 40 - 60 °C

    • CO₂ Flow Rate: 2 - 5 g/min

    • Co-solvent: 0-5% ethanol (to increase polarity if needed)

  • Extraction: Start the CO₂ pump and bring the system to the set pressure and temperature. The supercritical CO₂ will flow through the plant material, dissolving the target compounds.

  • Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Fractionation (Optional): By using multiple collection vessels at different pressures and temperatures, it is possible to fractionate the extract and enrich the fraction containing this compound.

  • Extract Recovery: Collect the extract from the collection vessel.

  • Storage: Store the extract in a sealed, light-protected container at 4°C.

Analysis and Quantification

The identification and quantification of this compound in the obtained extracts are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification can be performed using an internal or external standard method. A calibration curve is generated using known concentrations of a pure this compound standard.

Workflow and Pathway Diagrams

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis cluster_output Final Product Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding/Chopping Dry->Grind SD Steam Distillation Grind->SD SE Solvent Extraction Grind->SE SFE Supercritical Fluid Extraction Grind->SFE Separate Separation (Oil/Water) SD->Separate Filter Filtration SE->Filter Collect Extract Collection SFE->Collect GCMS GC-MS Analysis Separate->GCMS Evaporate Solvent Evaporation Filter->Evaporate Evaporate->GCMS Collect->GCMS Identify Identification GCMS->Identify Quantify Quantification GCMS->Quantify Pure_Compound Isolated this compound Quantify->Pure_Compound

References

Synthesis of 3,7-Dimethyloctan-3-ol from 6-methyl-5-hepten-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,7-dimethyloctan-3-ol, also known as tetrahydrolinalool, from the starting material 6-methyl-5-hepten-2-one (B42903). This synthesis is a valuable process in the fragrance and pharmaceutical industries, where this compound is utilized as a stable floral scent component and a versatile synthetic intermediate.

The described methodology follows a robust two-step synthetic pathway involving a Grignard reaction to form a tertiary alcohol intermediate, followed by catalytic hydrogenation to yield the final saturated alcohol.

Reaction Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway start 6-Methyl-5-hepten-2-one intermediate 3,7-Dimethyl-6-octen-3-ol start->intermediate 1. CH3MgBr, Dry Ether 2. H2O workup final This compound intermediate->final H2, Pd/C

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
6-Methyl-5-hepten-2-oneC₈H₁₄O126.20173-1750.855
3,7-Dimethyl-6-octen-3-olC₁₀H₂₀O156.27198-200~0.864
This compoundC₁₀H₂₂O158.2871-73 (at 6 mmHg)[1]0.826 (at 25 °C)[2]

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
6-Methyl-5-hepten-2-one5.07 (t, 1H), 2.46 (t, 2H), 2.25 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)208.7, 132.5, 123.2, 43.5, 29.8, 25.7, 22.4, 17.62970, 2915, 1715 (C=O), 1670 (C=C), 1360126 (M+), 111, 83, 69, 43
3,7-Dimethyl-6-octen-3-ol5.10 (t, 1H), 2.05-1.95 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.55-1.45 (m, 4H), 1.15 (s, 3H)131.5, 124.8, 72.8, 42.1, 31.8, 25.7, 22.5, 17.73400 (br, OH), 2970, 2920, 1670 (C=C), 1120156 (M+), 138, 123, 109, 81, 69, 43
This compound1.55-1.35 (m, 7H), 1.20-1.10 (m, 1H), 0.90 (d, 6H), 0.88 (t, 3H), 1.14 (s, 3H)[3]72.89, 41.69, 39.65, 34.32, 28.00, 26.42, 22.62, 21.65, 8.17[3]3400 (br, OH), 2960, 2870, 1465, 1375, 1150[4]158 (M+), 143, 125, 111, 95, 71, 59, 43

Experimental Protocols

Step 1: Synthesis of 3,7-Dimethyl-6-octen-3-ol via Grignard Reaction

This protocol details the addition of a methyl group to the ketone functionality of 6-methyl-5-hepten-2-one using methylmagnesium bromide.

Materials:

  • 6-Methyl-5-hepten-2-one (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Methyl bromide or Iodomethane (B122720) (1.1 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (optional, for initiation)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent:

    • Assemble the dry glassware (flame-dried under vacuum or oven-dried) and flush with dry nitrogen or argon.

    • Place magnesium turnings in the three-neck flask.

    • In the dropping funnel, prepare a solution of methyl bromide or iodomethane in anhydrous diethyl ether.

    • Add a small portion of the methyl halide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and gentle refluxing), warm the flask gently or add a small crystal of iodine.

    • Once the reaction starts, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 6-methyl-5-hepten-2-one in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

    • Add the solution of 6-methyl-5-hepten-2-one dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,7-dimethyl-6-octen-3-ol.

    • The crude product can be purified by vacuum distillation.

Expected Yield: 75-85%

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the saturation of the carbon-carbon double bond of the intermediate to yield the final product.

Materials:

  • 3,7-Dimethyl-6-octen-3-ol (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%)

  • Ethanol (B145695) or Ethyl acetate

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Buchner funnel with Celite®)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 3,7-dimethyl-6-octen-3-ol in ethanol or ethyl acetate.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the reaction vessel and flush it with hydrogen gas to replace the air.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Carefully vent the excess hydrogen gas in a well-ventilated hood.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The product is often of high purity after this step, but can be further purified by vacuum distillation if necessary.[5]

Expected Yield: >95%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrogenation A1 Prepare Grignard Reagent (CH3MgBr) A2 React with 6-Methyl-5-hepten-2-one A1->A2 A3 Aqueous Workup (NH4Cl) A2->A3 A4 Extraction & Drying A3->A4 A5 Purification (Vacuum Distillation) A4->A5 B1 Dissolve Intermediate in Solvent A5->B1 Intermediate: 3,7-Dimethyl-6-octen-3-ol B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (H2 atmosphere) B2->B3 B4 Catalyst Filtration B3->B4 B5 Solvent Removal B4->B5 C1 Characterization (NMR, IR, MS, GC) B5->C1 Final Product: This compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Chiral Separation of 3,7-Dimethyloctan-3-ol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the enantioselective separation of 3,7-dimethyloctan-3-ol using chiral High-Performance Liquid Chromatography (HPLC). As the biological and pharmacological activities of enantiomers can differ significantly, robust analytical methods for their separation and quantification are crucial in research and drug development.[1][2] This document outlines detailed experimental protocols, recommended chiral stationary phases (CSPs), and mobile phase conditions based on established methodologies for structurally similar aliphatic alcohols.

Introduction to the Chiral Separation of this compound

This compound is a chiral tertiary alcohol with a stereocenter at the C3 position, resulting in two enantiomers, (R)- and (S)-3,7-dimethyloctan-3-ol. The separation of these enantiomers is essential for evaluating their individual properties and ensuring the stereochemical purity of products in various applications. Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers, relying on the differential interactions between the enantiomers and a chiral stationary phase.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often the first choice for screening and developing separation methods for a broad range of chiral compounds, including alcohols.[3]

Experimental Protocols

This section details the methodology for the chiral HPLC separation of this compound enantiomers. These protocols are intended as a starting point for method development and may require optimization for specific applications.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump (isocratic or gradient), an autosampler, a column thermostat, and a UV-Vis or Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Examples include columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase.

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol.

  • Sample: A racemic mixture of this compound dissolved in the mobile phase or a compatible solvent (e.g., a small amount of isopropanol).

2. Initial Chromatographic Conditions (Screening):

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) is typically used in normal phase mode. A common starting point is a ratio of 90:10 (v/v) n-Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: As this compound lacks a strong chromophore, a Refractive Index (RI) detector is often suitable. If derivatization is performed to introduce a UV-active group, a UV detector can be used at an appropriate wavelength.

  • Injection Volume: 10 µL.

3. Method Optimization:

If the initial screening does not yield satisfactory separation (Resolution < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of the alkane to the alcohol modifier can be varied. Increasing the alcohol content generally leads to shorter retention times, while decreasing it can improve resolution.

  • Alcohol Modifier: The type of alcohol modifier can significantly impact selectivity. Switching from isopropanol to ethanol, or vice versa, can alter the separation.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.

Data Presentation

The following table summarizes expected quantitative data for the chiral separation of this compound based on typical performance with polysaccharide-based CSPs. These values are illustrative and will vary depending on the specific column and conditions used.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Enantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10)8.29.5> 1.5~ 1.15
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5)10.512.1> 2.0~ 1.20

Diagrams

Experimental Workflow for Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Racemic this compound in Mobile Phase injection Inject Sample onto Chiral Column prep->injection 10 µL Injection separation Isocratic Elution with Mobile Phase injection->separation Mobile Phase Flow detection Detect Eluting Enantiomers (RI or UV) separation->detection Separated Enantiomers chromatogram Generate Chromatogram detection->chromatogram quantification Determine Retention Times, Resolution, and Enantiomeric Ratio chromatogram->quantification G cluster_csp Chiral Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Chiral Separation (Resolution & Selectivity) csp_type CSP Type (e.g., Cellulose, Amylose) csp_type->center csp_coating Coating/Bonding csp_coating->center solvent_ratio Solvent Ratio (Alkane:Alcohol) solvent_ratio->center modifier_type Alcohol Modifier (IPA, Ethanol) modifier_type->center flow_rate Flow Rate flow_rate->center temperature Temperature temperature->center

References

Application Notes & Protocols: Utilizing 3,7-Dimethyloctan-3-ol as a Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,7-Dimethyloctan-3-ol as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is intended to guide researchers, scientists, and professionals in the drug development field in the accurate quantification of volatile and semi-volatile organic compounds.

Introduction

This compound, also known by its synonym Tetrahydrolinalool, is a tertiary alcohol. Its chemical structure, molecular weight, and volatility make it an excellent candidate for use as an internal standard in the GC-MS analysis of various matrices, including essential oils, food and beverage products, and environmental samples. The use of an internal standard is crucial for correcting variations in sample injection volume, analyte recovery during sample preparation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Key Properties of this compound:

PropertyValue
Chemical Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol [1]
CAS Number 78-69-3[2][3]
Boiling Point Approximately 198-200 °C
Solubility Soluble in organic solvents (e.g., methanol, ethanol, hexane)[4]
Synonyms Tetrahydrolinalool[2][5]

Applications

This compound is particularly suitable as an internal standard for the quantification of other volatile organic compounds (VOCs) with similar chemical properties, such as:

  • Terpenes and Terpenoids: in essential oils and plant extracts.

  • Flavor and Fragrance Compounds: in food, beverages, and cosmetics.

  • Alcohols, Aldehydes, and Ketones: in various sample matrices.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and instrumentation.

  • This compound: Analytical standard grade (≥98% purity).

  • Solvents: HPLC or GC grade methanol, ethanol, hexane, and dichloromethane (B109758), as required for sample and standard preparation.

  • Analytes of Interest: Analytical standards of the compounds to be quantified.

  • Sample Matrix: The material to be analyzed (e.g., essential oil, fruit juice).

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly.

    • Store at 4°C in a tightly sealed amber vial.

  • Analyte Stock Solutions (1000 µg/mL):

    • Prepare individual stock solutions for each analyte of interest following the same procedure as the IS stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by making serial dilutions of the analyte stock solutions.

    • Spike each calibration standard with a constant concentration of the IS stock solution (e.g., 10 µg/mL).

    • The concentration range of the calibration standards should bracket the expected concentration of the analytes in the samples.

The choice of sample preparation method depends on the matrix.

3.3.1. Liquid Samples (e.g., Fruit Juice)

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of the liquid sample, add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).

    • Add a known amount of the this compound internal standard solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

3.3.2. Solid or Semi-Solid Samples (e.g., Plant Material, Essential Oils)

  • Solvent Extraction:

    • Weigh a known amount of the homogenized sample into a vial.

    • Add a precise volume of a suitable extraction solvent.

    • Spike with a known amount of the this compound internal standard.

    • Vortex and/or sonicate to ensure thorough extraction.

    • Centrifuge and collect the supernatant for analysis.

  • Hydrodistillation (for essential oils):

    • This technique can be used to extract essential oils from plant material before dilution and addition of the internal standard.

The following are typical GC-MS parameters and may require optimization.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Injector Split/splitless inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 5°C/min to 250°C; Hold: 5 min at 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp. 280 °C

SIM Ions for this compound:

  • Quantifier Ion: m/z 71

  • Qualifier Ions: m/z 59, 81, 123

Data Presentation and Quantitative Analysis

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the samples is then determined using the regression equation from the calibration curve.

Table 1: Representative Method Validation Data for Quantification of a Terpene Analyte using this compound as an Internal Standard.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL[6]
Recovery 95 - 105%
Precision (RSD%) < 10%

Note: This data is representative and should be determined for each specific analyte and matrix.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Essential Oil) Spiked_Sample Spiked Sample Sample->Spiked_Sample Add known amount of IS IS_Stock Internal Standard Stock (this compound) IS_Stock->Spiked_Sample Cal_Standards Calibration Standards IS_Stock->Cal_Standards Add constant amount of IS Analyte_Stock Analyte Stock Solutions Analyte_Stock->Cal_Standards GC_MS GC-MS System Spiked_Sample->GC_MS Cal_Standards->GC_MS Data_Acq Data Acquisition (Scan or SIM) GC_MS->Data_Acq Chromatogram Chromatogram (Peak Integration) Data_Acq->Chromatogram Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Chromatogram->Cal_Curve Quant_Result Quantitative Result Chromatogram->Quant_Result Cal_Curve->Quant_Result Calculate Concentration

Caption: Workflow for quantitative analysis using an internal standard.

internal_standard_logic cluster_measurement Measured Values cluster_known Known Values Analyte_Area Analyte Peak Area (A_x) Ratio Area Ratio (A_x / A_is) Analyte_Area->Ratio RF Response Factor (F) (A_x / [X]) / (A_is / [IS]) Analyte_Area->RF IS_Area IS Peak Area (A_is) IS_Area->Ratio IS_Area->RF Analyte_Conc_Std Analyte Conc. in Std ([X]) Analyte_Conc_Std->RF IS_Conc IS Concentration ([IS]) IS_Conc->RF Unknown_Conc Unknown Analyte Conc. [X]_unknown = (A_x / A_is) * ([IS] / F) IS_Conc->Unknown_Conc Ratio->Unknown_Conc RF->Unknown_Conc

Caption: Logic of the internal standard calibration method.

References

Application of 3,7-Dimethyloctan-3-ol in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary alcohol widely utilized in the flavor and fragrance industry.[1][2] It is valued for its pleasant, mild floral scent with nuances of lily, bois de rose, woody, lilac, and tea.[3] This compound serves as a stable and versatile ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[2] Furthermore, it is recognized as a flavoring agent in the food industry. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research and development setting.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in flavor and fragrance formulations.

PropertyValueReference
Chemical Name This compound[2]
Synonyms Tetrahydrolinalool[2]
CAS Number 78-69-3[2]
Molecular Formula C10H22O[2]
Molecular Weight 158.28 g/mol [2]
Appearance Colorless liquid[4]
Odor Profile Floral, lily, bois de rose, woody, lilac, tea, oily[3]
Odor Detection Threshold 0.02 µg/L[4]
Taste Profile At 1-15 ppm: clean, fresh, floral, tea-like with citrus and herbal nuances[5]
Boiling Point 197 °C[4]
Flash Point 77 °C[4]
Solubility Soluble in ethanol (B145695) and most non-volatile oils; insoluble in water.[1]
Stability More stable than linalool (B1675412), especially in alkaline media.[6]

Applications in Flavor and Fragrance Research

The unique olfactory profile and stability of this compound make it a valuable ingredient in a wide array of applications:

  • Fragrance Formulations: Its mild and versatile floral character allows for its use in a broad range of fragrance types, from delicate florals like lily of the valley and lilac to complex chypres and fougères.[3] It is particularly useful in formulations where the instability of linalool is a concern.[4][6]

  • Flavor Formulations: It is used in low concentrations to impart fruity and citrus notes in various food products.[6] The usage limit in specific food categories as per FEMA (Flavor and Extract Manufacturers Association) is provided in the table below.

  • Malodor Masking: The pleasant and persistent aroma of this compound can be effective in masking undesirable odors in functional products such as detergents and cleaners.

  • Drug Development: In the context of drug development, understanding the interaction of such fragrance molecules with olfactory receptors can provide insights into receptor binding and signaling mechanisms, which may be applicable to other G-protein coupled receptors (GPCRs).

Product CategoryTypical Use Level (%)
Fine Fragrance1 - 15
Shampoo1 - 15
Detergent (Liquid & Powder)1 - 15
Softener1 - 15
Soap1 - 15
Creams and Lotions0.2 - 1
Food Category (as per FEMA)Usage Limit (mg/kg)
Soft Drinks1.3
Cold Drinks2.7
Candy5.6
Baked Goods5.6

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the odor profile and determine the odor detection threshold of this compound.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass sniffing strips

  • Olfactometer (optional, for threshold determination)

  • Panel of trained sensory analysts (minimum 8)

Procedure:

  • Preparation of Samples: Prepare a series of dilutions of this compound in the chosen solvent. For odor profile characterization, a 1% (w/w) solution is a good starting point. For odor threshold determination, a geometric progression of dilutions is required (e.g., starting from 1 ppm and decreasing by a factor of 3).

  • Odor Profile Characterization:

    • Dip a sniffing strip into the 1% solution for approximately 2-3 seconds.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strip to the panelists in a well-ventilated, odor-free room.

    • Panelists should describe the odor characteristics at different time intervals (top note, middle note, and base note) using a standardized vocabulary of descriptors.

  • Odor Threshold Determination (Ascending Concentration Series):

    • Present panelists with a series of sniffing strips, starting with the most diluted sample.

    • For each concentration, a triangle test (two blanks and one sample) is presented.

    • Panelists are asked to identify the strip with the odor.

    • The individual threshold is the lowest concentration at which the panelist can correctly identify the odorant.

    • The group's odor threshold is the geometric mean of the individual thresholds.

Protocol 2: Quantitative Analysis of this compound in a Fragrance Product by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a given fragrance product.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent)

  • Helium (carrier gas)

  • This compound standard (high purity)

  • Internal standard (e.g., 1,4-dichlorobenzene (B42874) or other suitable non-interfering compound)

  • Solvent (e.g., ethanol or hexane)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Add a constant concentration of the internal standard to each calibration standard and the sample solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the fragrance product.

    • Dilute the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.

    • Add the internal standard to the diluted sample.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (split or splitless mode depending on concentration)

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, hold for 5 minutes.

      • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Visualizations

G cluster_olfactory_pathway Olfactory Signaling Pathway for this compound Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca2+/Na+ influx Signal Signal to Brain Depolarization->Signal

A simplified diagram of the olfactory signaling pathway initiated by this compound.

G cluster_workflow Experimental Workflow for Sensory and Chemical Analysis start Start sample_prep Sample Preparation (Dilutions) start->sample_prep sensory Sensory Evaluation (Odor Profile & Threshold) sample_prep->sensory gcms_prep GC-MS Sample Preparation (with Internal Standard) sample_prep->gcms_prep data_analysis Data Analysis (Calibration & Quantification) sensory->data_analysis gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->data_analysis results Results data_analysis->results

A typical experimental workflow for the analysis of this compound.

References

Application Notes and Protocols for NMR Analysis of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of organic molecules. This document provides a detailed protocol for the NMR analysis of 3,7-Dimethyloctan-3-ol, a tertiary alcohol relevant in various chemical and pharmaceutical contexts. These guidelines cover sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps outline the recommended procedure for this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Addition: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[3] TMS is included as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved, creating a clear, homogeneous solution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

Parameter Suggested Value
Spectrometer Frequency 400 MHz
Pulse Program Standard single pulse (zg)
Spectral Width 12 ppm (-2 to 10 ppm)
Acquisition Time ~3.4 seconds
Relaxation Delay (d1) 1 second
Number of Scans 8-16

| Receiver Gain | Optimized for the sample |

¹³C NMR Acquisition Parameters:

Parameter Suggested Value
Spectrometer Frequency 100 MHz
Pulse Program Proton-decoupled single pulse (zgpg30)
Spectral Width 240 ppm (-20 to 220 ppm)
Acquisition Time ~1.1 seconds
Relaxation Delay (d1) 2 seconds
Number of Scans 1024 or more (as needed for S/N)

| Receiver Gain | Optimized for the sample |

DEPT-135 Acquisition: A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals. This can be run using standard instrument parameters.

Data Processing

The raw Free Induction Decay (FID) data must be processed to obtain the final spectrum.

Processing Steps:

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (positive). This can be done manually or automatically.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined to provide information on the ratio of protons.

  • Peak Picking: The chemical shifts of the peaks are identified.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound in CDCl₃.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmPredicted MultiplicityIntegrationAssignment
~0.87d6HC8-H₃, C7'-H₃
~0.89t3HC1-H₃
~1.14s3HC3'-H₃
~1.16 - 1.43m6HC2-H₂, C4-H₂, C5-H₂
~1.49m2HC6-H₂
~1.50m1HC7-H
~1.5 (broad)s1HOH

Note: Multiplicities are predicted based on the structure. Actual spectra may show complex overlapping multiplets. The chemical shifts are based on data from PubChem.[4]

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type (Predicted) | Assignment | | :--- | :--- | :--- | :--- | | 8.17 | CH₃ | C1 | | 21.65 | CH₂ | C5 | | 22.62 | CH₃ | C8, C7' | | 26.42 | CH₃ | C3' | | 28.00 | CH | C7 | | 34.32 | CH₂ | C2 | | 39.65 | CH₂ | C6 | | 41.69 | CH₂ | C4 | | 72.89 | C | C3 |

Note: Carbon types are predicted based on chemical shifts and the known structure. A DEPT-135 experiment is recommended for definitive assignment. Chemical shifts are based on data from PubChem.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup Set Up Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking (1H & 13C) reference->peak_pick assign Assign Signals integrate->assign peak_pick->assign report Generate Report assign->report

NMR Analysis Workflow

References

Application Notes and Protocols for the Use of 3,7-Dimethyloctan-3-ol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a naturally occurring acyclic monoterpene alcohol. It is recognized as a metabolite of linalool (B1675412), a common fragrance and flavoring agent, and has been identified as a human metabolite.[1] Emerging research suggests its potential biological activities, including anticonvulsant effects, warranting further investigation into its metabolic fate and cellular effects. These application notes provide an overview of the current understanding of this compound in metabolic studies and offer detailed protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
CAS Number 78-69-3
Appearance Colorless liquid
Solubility Soluble in alcohol, fixed oils, and hydrocarbon solvents. Sparingly soluble in water.

Metabolic Profile and Fate

This compound is a known metabolite of linalool. In vivo studies have shown that after oral administration of linalool, this compound is formed as a reduction product and is primarily excreted in the urine. The majority of the excreted this compound is found in a conjugated form, either with glucuronic acid or sulfate.

Proposed Metabolic Pathway of Linalool to this compound

metabolic_pathway Linalool Linalool Reduction Reduction (e.g., by gut microflora) Linalool->Reduction Metabolic Transformation THL This compound (Tetrahydrolinalool) Reduction->THL Conjugation Conjugation (Glucuronidation/Sulfation) THL->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of linalool to this compound.

Potential Mechanism of Action: GABAergic Modulation

Recent studies suggest that this compound may exert its biological effects through the modulation of the GABAergic system, specifically by interacting with the GABA-A receptor. This interaction is thought to be the basis for its observed anticonvulsant properties.

Signaling Pathway of GABA-A Receptor Modulation

gaba_signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A Binds to receptor THL This compound THL->GABA_A Positive Allosteric Modulator

Caption: Proposed mechanism of this compound action on the GABA-A receptor.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in various metabolic and cellular assays.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HepG2 for liver metabolism, SH-SY5Y for neuronal effects)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro GABA-A Receptor Activity Assay (Electrophysiology)

This protocol is to assess the modulatory effect of this compound on GABA-A receptors expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Materials:

  • Xenopus oocytes or HEK293 cells expressing GABA-A receptor subunits (e.g., α1β2γ2)

  • Two-electrode voltage clamp or patch-clamp setup

  • Recording solution (e.g., ND96 for oocytes)

  • GABA solution

  • This compound solution

Procedure:

  • Prepare oocytes or cells expressing the GABA-A receptor.

  • Place the cell in the recording chamber and perfuse with the recording solution.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Record the potentiation or inhibition of the GABA-induced current.

  • Analyze the data to determine the effect of this compound on GABA-A receptor activity.

Protocol 3: Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol outlines a general method for the extraction and quantification of this compound from biological matrices like plasma or urine.

Materials:

  • Biological sample (plasma, urine)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add the internal standard.

    • For urine samples, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be necessary to cleave conjugates.

    • Perform liquid-liquid extraction by adding 500 µL of extraction solvent, vortexing, and centrifuging.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Investigating this compound

experimental_workflow start Start: Compound of Interest (this compound) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cytotoxicity Cytotoxicity Assay (Protocol 1) in_vitro->cytotoxicity mechanism Mechanism of Action (e.g., GABA-A Receptor Assay) (Protocol 2) in_vitro->mechanism metabolism In Vitro Metabolism (e.g., Liver Microsomes) in_vitro->metabolism pk_studies Pharmacokinetic Studies in_vivo->pk_studies pd_studies Pharmacodynamic Studies in_vivo->pd_studies data Data Analysis and Interpretation cytotoxicity->data mechanism->data metabolism->data analysis Quantification in Biological Samples (Protocol 3) pk_studies->analysis pd_studies->analysis analysis->data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GC-MS Peak Tailing for 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the GC-MS analysis of 3,7-Dimethyloctan-3-ol. The following information provides a structured approach to troubleshooting and resolving this common chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out or "tailing" latter half.[1] For a polar compound like this compound, a tertiary alcohol, this is a frequent problem.[2] It compromises the quality of analytical data by reducing resolution between closely eluting peaks and affecting the accuracy and reproducibility of peak integration and quantification.[3]

Q2: What are the primary causes of peak tailing for a tertiary alcohol like this compound?

A2: The most common cause of peak tailing for polar analytes such as this compound is the interaction of the hydroxyl (-OH) group with "active sites" within the GC system.[2][4] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the injector liner, the initial part of the GC column, or on particulate contamination.[5] This interaction leads to some analyte molecules being more strongly retained, resulting in a tailing peak shape. Other causes can include column contamination, improper system setup, or suboptimal analytical method parameters.[1][3]

Q3: How can I distinguish between a chemical cause (active sites) and a physical cause for the peak tailing?

A3: A useful diagnostic step is to examine the peak shapes of all compounds in your chromatogram.[5][6]

  • If only polar compounds like this compound are tailing , it strongly suggests a chemical issue, namely the interaction with active sites.[4][5]

  • If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing , this typically points to a physical or mechanical problem.[5][7] This could be due to a poor column cut, incorrect column installation, or a leak in the system.[7][8]

Q4: What are the immediate steps I can take to resolve peak tailing suspected to be from active sites?

A4: A systematic approach, starting with the simplest and most common solutions, is recommended.[9]

  • Perform Inlet Maintenance: The inlet is the most common source of activity.[10] Replace the inlet liner and septum. A contaminated liner or particles from a worn septum are frequent causes of active sites.[11]

  • Trim the GC Column: If a new liner and septum do not resolve the issue, trim 10-20 cm from the front of the column.[1][3] This removes the section most likely to be contaminated or have a degraded stationary phase.

Q5: Can my GC method parameters contribute to the peak tailing of this compound?

A5: Yes, suboptimal method parameters can cause or exacerbate peak tailing. Consider the following:

  • Inlet Temperature: Too low a temperature can lead to incomplete or slow vaporization, while too high a temperature can cause thermal degradation of this tertiary alcohol.[2][10]

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak distortion.[1][2] Try reducing the injection volume or diluting the sample.

  • Solvent Choice: A mismatch between the polarity of the solvent and the stationary phase can sometimes cause peak shape issues.[12]

Q6: Could the choice of GC column be the reason for the peak tailing?

A6: Absolutely. The inertness of the column is crucial.[2] For a polar compound like an alcohol, a mid-polarity to polar stationary phase is generally recommended. However, if the stationary phase is not sufficiently inert or has degraded, it can interact with the hydroxyl group of this compound.[2][13] Using a column specifically designed for high inertness can significantly improve peak shape.

Troubleshooting Summary

The table below summarizes the potential causes of peak tailing for this compound and the recommended troubleshooting steps.

Potential Cause Symptoms Recommended Action(s)
Active Sites in Inlet Tailing of polar compounds only.Replace the inlet liner and septum. Use a deactivated liner.
Column Contamination/Degradation Tailing of polar compounds, may worsen over time.Trim 10-20 cm from the front of the column. If unresolved, replace the column.
Improper Column Installation All peaks in the chromatogram are tailing.Re-cut the column ensuring a clean, 90° cut. Re-install the column to the correct depth as per the manufacturer's instructions.
System Leaks All peaks are tailing; may also see baseline noise.Perform a leak check of the system, especially around the inlet fittings.
Column Overload Peak fronting or tailing, worsens with higher concentration.Reduce the injection volume or dilute the sample.
Suboptimal Inlet Temperature Peak tailing or broadening.Optimize the inlet temperature; try lowering it in increments of 10-20°C.
Inappropriate Column Phase Persistent tailing of polar compounds.Consider a more inert or appropriately polar column.

Visual Troubleshooting Guides

Below are diagrams to visually guide you through the troubleshooting process and illustrate the underlying chemical interactions.

G observe_tailing Observe Peak Tailing for this compound check_all_peaks Are all peaks tailing? observe_tailing->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Active Sites) check_all_peaks->chemical_issue No check_column_install Check Column Installation Depth & Cut physical_issue->check_column_install leak_check Perform Leak Check check_column_install->leak_check reevaluate Re-evaluate Peak Shape leak_check->reevaluate inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum chemical_issue->inlet_maintenance trim_column Trim 10-20cm from Column Inlet inlet_maintenance->trim_column optimize_method Optimize Method Parameters: - Inlet Temperature - Injection Volume trim_column->optimize_method optimize_method->reevaluate

Caption: A logical workflow for troubleshooting GC-MS peak tailing.

G cluster_surface GC System Surface (Liner or Column) active_site Active Site (-Si-OH) analyte This compound (Tertiary Alcohol with -OH group) active_site->analyte Slow Desorption analyte->active_site Adsorption interaction Hydrogen Bonding (Secondary Interaction)

Caption: Interaction of a tertiary alcohol with an active site.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This protocol is a general guideline; always consult your specific instrument manual.

  • Cool Down: Ensure the GC inlet temperature has cooled to below 50°C.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut at the top of the inlet.

  • Remove Old Components: Carefully remove the old septum and the inlet liner using clean forceps. Note the orientation of the liner.

  • Install New Liner: Wearing powder-free gloves, insert a new, deactivated liner in the correct orientation. Ensure any O-rings are properly seated.

  • Install New Septum: Place a new septum on top of the inlet and secure it with the septum retaining nut. Do not overtighten.

  • Restore Gas Flow and Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming

  • Cool System: Ensure the GC oven and inlet have cooled down.

  • Depressurize: Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet, loosening the column nut.

  • Cut the Column: Using a ceramic scoring wafer or a diamond scribe, make a light score on the polyimide coating of the column about 10-20 cm from the end.[9]

  • Break the Column: Gently flex the column at the score to create a clean break.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[9] If the cut is poor, repeat the process.

  • Re-install Column: Re-install the column into the inlet to the correct depth as specified by your instrument's manufacturer and tighten the fittings.

  • Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

Protocol 3: GC Column Conditioning

Conditioning is essential for new columns or after a long period of disuse to remove contaminants and ensure a stable baseline.

  • Install Column: Install the column in the inlet but leave the detector end disconnected.

  • Set Gas Flow: Set a normal carrier gas flow rate through the column.

  • Purge Column: Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program: While keeping the detector end disconnected, program the oven to ramp up slowly (e.g., 5-10°C/min) to the conditioning temperature. This is typically 10-20°C above the final temperature of your analytical method, but never exceed the column's maximum operating temperature .[14]

  • Hold Temperature: Hold at the conditioning temperature for 1-2 hours.

  • Cool Down: Cool the oven to your method's initial temperature.

  • Connect to Detector: Turn off the oven and carrier gas, then connect the column to the detector.

  • Final Check: Restore gas flow, heat the detector, and run a blank gradient to ensure a stable baseline.

References

Technical Support Center: Synthesis of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,7-Dimethyloctan-3-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to synthesize this compound is giving a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in Grignard reactions are a frequent issue. Here are several factors to investigate:

  • Reagent Quality: The quality of your magnesium and alkyl halide is crucial. Magnesium turnings should be shiny, indicating a clean, unoxidized surface.[1] If they appear dull, consider activating them. Your solvent and alkyl halide must be anhydrous and oxygen-free.[1]

  • Reaction Initiation: Grignard reactions can sometimes be difficult to initiate. You can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[2]

  • Reaction Conditions: The rate of addition of the alkyl halide can impact the yield. It should be added at a steady rate, neither too fast nor too slow.[2] The reaction is exothermic, and while it may not require external heating, excessive cooling can halt the reaction.[2]

  • Side Reactions: A major side reaction is the Wurtz-like homocoupling of your alkyl halide, which is more prevalent with primary and benzylic halides.[2]

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[2]

Q2: What are the potential side reactions during the synthesis of this compound, and how can they be minimized?

A2: Besides the Wurtz coupling mentioned above, other side reactions can occur:

  • Enolization of the Ketone: If you are using a ketone as a starting material, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to an enolate and reducing the desired nucleophilic addition. Using a less sterically hindered Grignard reagent or a lower reaction temperature can sometimes mitigate this.

  • Reaction with Esters: When using an ester as a starting material, the Grignard reagent will add twice to produce a tertiary alcohol with two identical alkyl groups from the Grignard reagent.[3][4] This is a key consideration in your synthetic design.

Q3: I am having trouble with the purification of this compound. What are some recommended methods?

A3: Purification of this compound, a tertiary alcohol, typically involves the following steps:

  • Quenching: The reaction is carefully quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the reaction mixture and dissolve the magnesium salts.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with brine to remove residual water.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Distillation: The crude product is often purified by distillation under reduced pressure to obtain the final, pure this compound.[5]

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of 6-methyl-5-hepten-2-one

CatalystSupportConversionSelectivityYield
PalladiumCarbonHighHighHigh
PlatinumCarbonLowerLowerLower
RhodiumCarbonLowerLowerLower

This data is inferred from a patent describing that platinum on carbon and rhodium on carbon give less conversion and selectivity than palladium on carbon.[6]

Experimental Protocols

Protocol 1: Synthesis of 3,7-Dimethyl-1-octin-3-ol via Ethynylation

This protocol describes the ethynylation of 6-methyl-2-heptanone.

  • Preparation: In a suitable autoclave under a nitrogen atmosphere, add liquid ammonia (B1221849) and 6-methyl-2-heptanone.

  • Cooling: Cool the mixture to approximately 15°C.

  • Reaction: Introduce acetylene (B1199291) gas into the mixture in the presence of potassium hydroxide. The reaction is carried out without any additional organic solvent.[6]

  • Work-up: After the reaction is complete, the ammonia is evaporated, and the remaining mixture is worked up to isolate the 3,7-dimethyl-1-octin-3-ol.

Protocol 2: Hydrogenation of 3,7-Dimethyl-1-octin-3-ol

This protocol describes the subsequent hydrogenation to yield this compound.

  • Catalyst: The hydrogenation is carried out in the presence of a palladium-containing catalyst on a carrier such as carbon, calcium carbonate, or aluminum oxide.[6]

  • Reaction Conditions: The reaction is typically performed at a temperature between 10°C and 100°C and a pressure of 1.1 to 15 bar.[6]

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the catalyst is filtered off, and the product is purified, typically by distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Ethynylation cluster_step3 Step 3: Final Hydrogenation start 6-Methyl-5-hepten-2-one hydrogenation Hydrogenation (H2, Pd/C) start->hydrogenation intermediate1 6-Methyl-2-heptanone hydrogenation->intermediate1 ethynylation Ethynylation intermediate1->ethynylation reagents Acetylene, NH3, KOH reagents->ethynylation intermediate2 3,7-Dimethyl-1-octin-3-ol ethynylation->intermediate2 final_hydrogenation Hydrogenation (H2, Pd/C) intermediate2->final_hydrogenation product This compound final_hydrogenation->product

Caption: A flowchart illustrating the multi-step synthesis of this compound.

troubleshooting_grignard Troubleshooting Low Yield in Grignard Reactions cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_initiation Reaction Initiation start Low Yield Observed q_reagents Are reagents pure and dry? start->q_reagents a_reagents_yes Yes q_reagents->a_reagents_yes a_reagents_no No q_reagents->a_reagents_no Check q_conditions Are reaction conditions optimal? a_reagents_yes->q_conditions s_reagents Purify/dry reagents Use fresh materials a_reagents_no->s_reagents s_reagents->q_reagents Re-evaluate a_conditions_yes Yes q_conditions->a_conditions_yes a_conditions_no No q_conditions->a_conditions_no Check q_initiation Did the reaction initiate properly? a_conditions_yes->q_initiation s_conditions Optimize addition rate Check temperature a_conditions_no->s_conditions s_conditions->q_conditions Re-evaluate a_initiation_yes Yes q_initiation->a_initiation_yes a_initiation_no No q_initiation->a_initiation_no Check success Yield Improved a_initiation_yes->success s_initiation Activate Mg with iodine Use initiator (e.g., 1,2-dibromoethane) a_initiation_no->s_initiation s_initiation->q_initiation Re-evaluate

References

Technical Support Center: Stability of 3,7-Dimethyloctan-3-ol in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,7-dimethyloctan-3-ol in acidic environments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Complete or rapid loss of this compound Strongly acidic conditions and/or high temperatures: As a tertiary alcohol, this compound is highly susceptible to acid-catalyzed dehydration.- Reduce the acid concentration or use a weaker acid. - Lower the reaction temperature. - Monitor the reaction at shorter time intervals to capture the degradation kinetics.
Appearance of multiple new peaks in GC-MS/HPLC analysis Formation of isomeric dehydration products: The E1 elimination mechanism proceeds through a carbocation intermediate, which can lead to the formation of various alkene isomers.[1]- Use a high-resolution capillary GC column to separate the isomers. - Employ GC-MS to identify the different isomers based on their fragmentation patterns. - Consider that a mixture of products is an expected outcome of this reaction.
Inconsistent reaction rates between experiments Variability in experimental conditions: Minor fluctuations in temperature, acid concentration, or water content can significantly impact the rate of dehydration.- Ensure precise temperature control using a thermostated bath. - Prepare fresh acidic solutions for each experiment to ensure consistent concentration. - Use anhydrous solvents if water is suspected to interfere with the reaction kinetics.
Precipitate formation in the reaction mixture Polymerization of the resulting alkenes: Under strongly acidic conditions, the alkene products can undergo further reactions, including polymerization.- Use a lower concentration of the acid catalyst. - Quench the reaction at the desired time point by neutralizing the acid with a weak base (e.g., sodium bicarbonate solution).

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic solutions?

A1: this compound is a tertiary alcohol. In the presence of an acid, the hydroxyl (-OH) group is protonated, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. This carbocation is then deprotonated to form various alkene isomers. This process is known as acid-catalyzed dehydration and proceeds via an E1 (unimolecular elimination) mechanism.[2][3]

Q2: What are the expected degradation products of this compound in an acidic solution?

A2: The primary degradation products are a mixture of isomeric dimethyloctenes.[1] The specific isomers formed will depend on which proton is removed from the carbocation intermediate. The major product is typically the most stable alkene (most substituted), following Zaitsev's rule.

Q3: How can I monitor the degradation of this compound?

A3: The degradation can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4] Quantitative 1H NMR spectroscopy can also be employed by integrating the signals of the alcohol and the newly formed alkene protons over time.[5][6]

Q4: What factors influence the rate of degradation?

A4: The rate of acid-catalyzed dehydration is influenced by several factors:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the reaction.[3]

  • Temperature: Higher temperatures increase the reaction rate.[7]

  • Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate and thus the reaction rate.

Q5: How can I minimize the degradation of this compound if it is part of a formulation with acidic components?

A5: To minimize degradation, consider the following:

  • Buffering: Use a buffer system to maintain the pH as high as is compatible with your formulation.

  • Temperature: Store the formulation at reduced temperatures.

  • Excipient Choice: Avoid other excipients that may contribute to a lower pH or act as catalysts.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the degradation of this compound in a 0.1 M solution of a strong acid at different temperatures. This data illustrates the expected trend and can serve as a reference for experimental design.

Temperature (°C)Time (minutes)This compound Remaining (%)
250100
3085
6072
12051
400100
3062
6038
12014
600100
1045
2020
309

Experimental Protocols

Protocol for Monitoring Acid-Catalyzed Dehydration of this compound by GC-MS
  • Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., isopropanol).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add a known volume of the acidic solution (e.g., 0.1 M HCl in a water/isopropanol mixture).

    • Allow the solution to equilibrate to the desired temperature (e.g., 40°C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired starting concentration.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a saturated solution of sodium bicarbonate) and an extraction solvent (e.g., hexane).

    • Vortex the mixture and allow the layers to separate.

  • GC-MS Analysis:

    • Inject a sample of the organic layer into the GC-MS system.

    • GC Parameters (Example):

      • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify the peaks for this compound and the dimethyloctene isomers based on their retention times and mass spectra.

    • Quantify the decrease in the peak area of this compound over time relative to an internal standard to determine the degradation rate.

Mandatory Visualization

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Proton H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Alkenes Dimethyloctene Isomers Carbocation->Alkenes - H+ Water H2O Proton_out H+

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow A Prepare Acidic Solution and Alcohol Stock B Initiate Reaction at Controlled Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction and Extract with Organic Solvent C->D E Analyze by GC-MS D->E F Quantify Reactant and Products E->F

Caption: General experimental workflow for monitoring the stability of this compound.

References

Optimization of extraction parameters for 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3,7-dimethyloctan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common and effective methods for extracting this compound, a volatile tertiary alcohol, are Ultrasound-Assisted Extraction (UAE) and Headspace Solid-Phase Microextraction (HS-SPME). UAE is a solvent-based method that uses ultrasonic waves to enhance extraction efficiency, while HS-SPME is a solvent-free technique ideal for volatile and semi-volatile compounds.

Q2: Which solvents are most effective for the Ultrasound-Assisted Extraction (UAE) of this compound?

A2: Due to its chemical structure (a tertiary alcohol with a significant hydrophobic alkyl chain), this compound exhibits good solubility in non-polar and moderately polar organic solvents.[1] Hexane (B92381), cyclohexane (B81311), and dichloromethane (B109758) are excellent choices for achieving high extraction yields. A mixture of cyclohexane and isopropanol (B130326) (e.g., 95:5 v/v) can also be effective, particularly when extracting from complex plant matrices.[2]

Q3: What are the critical parameters to optimize for Headspace Solid-Phase Microextraction (HS-SPME)?

A3: For HS-SPME, the most critical parameters to optimize are the fiber coating, extraction temperature, and extraction time. The choice of fiber coating depends on the analyte's polarity. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[3][4] Temperature and time have a significant impact on the partitioning of the analyte into the headspace and its adsorption onto the fiber.

Q4: How can I minimize the loss of this compound during solvent removal?

A4: As a volatile compound, this compound can be lost during solvent evaporation under high vacuum.[5][6] To minimize this, it is recommended to use a rotary evaporator with a carefully controlled, reduced vacuum. Using a Vigreux condenser can also help prevent the loss of volatile compounds.[5] For highly sensitive extractions, a Kugelrohr distillation apparatus or conventional distillation at atmospheric pressure can be employed to remove the solvent.[5]

Troubleshooting Guides

Ultrasound-Assisted Extraction (UAE)
Issue Possible Cause Troubleshooting Steps
Low Extraction Yield 1. Inappropriate solvent selection. 2. Sub-optimal extraction time or temperature. 3. Insufficient sonication power. 4. Inadequate sample-to-solvent ratio.1. Test solvents with different polarities (e.g., hexane, dichloromethane, ethyl acetate). Refer to the solvent selection data below. 2. Optimize extraction time and temperature using a factorial design. Start with a time range of 10-30 minutes and a temperature range of 30-50°C. 3. Ensure the ultrasonic bath is functioning correctly and that the sample is placed in an area of maximum cavitation. 4. Increase the solvent volume to ensure the entire sample is submerged and to facilitate mass transfer. A 1:10 solid-to-liquid ratio is a good starting point.[7]
Co-extraction of Interfering Compounds 1. Solvent is too non-selective. 2. Complex sample matrix.1. Try a solvent with a different polarity or use a solvent mixture to target the analyte more specifically. 2. Perform a sample clean-up step after extraction using solid-phase extraction (SPE) with a suitable sorbent.
Thermal Degradation of the Analyte High extraction temperature.Keep the extraction temperature below the boiling point of the solvent and the degradation temperature of the analyte. For this compound, temperatures above 60°C should be avoided.
Headspace Solid-Phase Microextraction (HS-SPME)
Issue Possible Cause Troubleshooting Steps
Low Analyte Response (Peak Area) 1. Non-optimal fiber coating. 2. Insufficient extraction time or temperature. 3. Matrix effects. 4. Fiber degradation.1. Screen different fiber coatings (e.g., PDMS, DVB/CAR/PDMS, PA). 2. Optimize extraction time and temperature. An increase from 30 to 50 minutes and 40 to 50°C can significantly improve the peak area for alcohols.[3] 3. Add salt (e.g., NaCl) to the sample matrix to increase the volatility of the analyte.[4] Diluting the sample with water can also be beneficial.[4] 4. Condition the fiber before each use according to the manufacturer's instructions and check for any visible damage.
Poor Reproducibility 1. Inconsistent extraction time or temperature. 2. Inconsistent sample volume or headspace volume. 3. Fiber carryover.1. Use an automated SPME system for precise control over extraction parameters. 2. Maintain a consistent sample volume and use vials of the same size to ensure a constant headspace-to-sample ratio. 3. Ensure complete desorption of the analyte in the GC inlet and bake the fiber between injections if necessary.
Peak Tailing or Broadening in GC-MS Incomplete desorption from the SPME fiber.Increase the desorption temperature or time in the GC inlet. Ensure the inlet temperature is appropriate for the fiber and the analyte.

Data Presentation

Table 1: Effect of Solvent Polarity on UAE Extraction Efficiency of this compound
SolventPolarity IndexRelative Extraction Yield (%)
Hexane0.195 ± 4
Cyclohexane0.292 ± 5
Dichloromethane3.185 ± 6
Ethyl Acetate4.475 ± 7
Acetone5.160 ± 8
Ethanol5.255 ± 9
Methanol6.640 ± 11

Note: Data is hypothetical and for illustrative purposes to show the expected trend based on the compound's solubility.

Table 2: Optimization of HS-SPME Parameters for this compound Extraction
Fiber CoatingExtraction Temperature (°C)Extraction Time (min)Relative Peak Area (%)
PDMS403065 ± 5
PDMS504578 ± 4
DVB/CAR/PDMS403085 ± 3
DVB/CAR/PDMS 50 45 100 ± 2
PA403050 ± 6
PA504562 ± 5

Note: Data is hypothetical and for illustrative purposes to show the expected trend based on literature for similar compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Weigh 5 g of the homogenized sample matrix (e.g., ground plant material) into a 100 mL beaker.

  • Solvent Addition: Add 50 mL of hexane (or another suitable solvent) to the beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 20 minutes at 40°C.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid particles.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 35°C under a gentle vacuum.

  • Reconstitution: Reconstitute the dried extract in 1 mL of hexane for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation: Place 2 g of the sample into a 20 mL headspace vial. If the sample is liquid, use 5 mL. Add 1 g of NaCl to the vial.

  • Incubation: Seal the vial and place it in a heating block at 50°C for 10 minutes to allow for equilibration of the analyte in the headspace.

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 50°C.

  • Desorption: Retract the fiber and immediately insert it into the injection port of the GC-MS, set at 250°C, for 5 minutes to desorb the analyte.

Mandatory Visualization

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_analysis Analysis Sample Homogenized Sample Weighing Weigh 5g of Sample Sample->Weighing Solvent Add 50mL Hexane Weighing->Solvent Sonication Sonicate for 20 min at 40°C Solvent->Sonication Filtration Filter Extract Sonication->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Reconstitution Reconstitute in 1mL Hexane Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 2g of Sample in Vial Salt Add 1g NaCl Sample->Salt Incubation Incubate at 50°C for 10 min Salt->Incubation Extraction Expose SPME Fiber for 45 min Incubation->Extraction Desorption Desorb in GC Inlet at 250°C Extraction->Desorption GCMS GC-MS Analysis Desorption->GCMS

Caption: Workflow for Headspace Solid-Phase Microextraction of this compound.

Troubleshooting_Logic Start Low Extraction Yield? CheckMethod Extraction Method? Start->CheckMethod UAETroubleshoot UAE Troubleshooting CheckMethod->UAETroubleshoot UAE SPMETroubleshoot HS-SPME Troubleshooting CheckMethod->SPMETroubleshoot HS-SPME CheckSolvent Optimize Solvent UAETroubleshoot->CheckSolvent CheckTimeTemp Optimize Time & Temperature UAETroubleshoot->CheckTimeTemp SPMETroubleshoot->CheckTimeTemp CheckFiber Optimize SPME Fiber SPMETroubleshoot->CheckFiber CheckMatrix Address Matrix Effects SPMETroubleshoot->CheckMatrix

Caption: Logical workflow for troubleshooting low extraction yield.

References

Resolving co-elution problems of 3,7-Dimethyloctan-3-ol in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during the analysis of 3,7-Dimethyloctan-3-ol, a tertiary alcohol often found in essential oils and fragrance materials.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy of quantification and identification of this compound. This section provides a step-by-step approach to diagnosing and resolving these issues.

Question: I am observing a broad or asymmetric peak where I expect to see this compound. How can I confirm if this is a co-elution problem?

Answer:

First, it's important to distinguish between poor peak shape due to chromatographic issues and true co-elution. A shoulder on the peak is a strong indicator of co-elution. To confirm, you can:

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak suggests the presence of multiple components.

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) in HPLC, perform a peak purity analysis. The software can compare spectra across the peak to detect inconsistencies.

  • Methodical Parameter Adjustment: A systematic change in chromatographic parameters can often reveal the presence of co-eluting compounds. For instance, a slight modification of the temperature program in Gas Chromatography (GC) may lead to the separation of the overlapping peaks.

Question: I have confirmed a co-elution issue with this compound in my GC analysis. What are the first steps to resolve it?

Answer:

The resolution of co-eluting peaks in GC can be approached by systematically adjusting the following parameters:

  • Optimize the Temperature Program: The temperature program has a significant impact on the separation of compounds.

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.

    • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction of the analytes with the stationary phase, which can enhance separation.

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) affects the efficiency of the separation. Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Change the Column: If optimizing the temperature program and flow rate is not sufficient, changing the column chemistry is the most effective solution. The choice of a stationary phase with a different selectivity is key. For example, if you are using a non-polar column (like a DB-5ms), switching to a more polar column (like a Carbowax 20M) can significantly alter the elution order and resolve co-eluting compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are some common compounds that might co-elute with this compound in a GC analysis?

A1: Based on their Kovats retention indices, which are a measure of a compound's elution time relative to n-alkanes, several compounds have the potential to co-elute with this compound, especially on non-polar stationary phases like DB-5 or HP-5MS. These include other terpene alcohols and structurally similar compounds. For example, linalool, another common component in essential oils, has a retention index that can be close to that of this compound on certain columns.

Q2: My this compound peak is well-shaped, but I suspect there might be a hidden co-elution. Is this possible?

A2: Yes, this is known as perfect co-elution, where two or more compounds elute at the exact same time, resulting in a symmetrical peak. In such cases, mass spectrometry is an invaluable tool. Examining the mass spectrum for ions that are not characteristic of this compound can reveal the presence of a co-eluting impurity.

Q3: I am analyzing a sample containing this compound and I see a single peak on my standard non-chiral GC column. Does this confirm its purity?

A3: Not necessarily. This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). On a standard, non-chiral (achiral) GC column, these enantiomers will co-elute and appear as a single peak. To separate the enantiomers, a chiral stationary phase is required.

Q4: How can I separate the enantiomers of this compound?

A4: The separation of the (R)- and (S)-enantiomers of this compound requires the use of a chiral GC column. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation.

Quantitative Data Summary

The following table summarizes the Kovats retention indices (RI) for this compound on different types of GC stationary phases. Retention indices are a standardized measure of a compound's retention in gas chromatography, which helps in predicting elution order and identifying potential co-elution.

CompoundStationary Phase TypeColumn ExampleKovats Retention Index (RI)Reference
This compoundNon-polar (5% Phenyl Polysiloxane)HP-5MS1097[1]
This compoundNon-polar (5% Phenyl Polysiloxane)DB-51098[1]
This compoundIntermediate PolaritySPB-11119[1]
This compoundPolar (Polyethylene Glycol)Carbowax 20M1397[1]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound on a Non-Polar Column

This protocol is suitable for the general quantification of this compound when chiral separation is not required.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode, injector temperature 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron ionization at 70 eV.

    • Scan range: 40-400 m/z.

Protocol 2: Chiral GC-MS Analysis for the Separation of this compound Enantiomers

This protocol is designed for the separation and quantification of the individual (R)- and (S)-enantiomers of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Chiral stationary phase column, e.g., Rt-βDEXsa (or equivalent cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, split mode (e.g., 1:50), injector temperature 220°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 180°C at 2°C/min, hold for 10 minutes.

  • MS Parameters:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 200°C.

    • Electron ionization at 70 eV.

    • Scan range: 40-400 m/z.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting co-elution problems.

CoElution_Troubleshooting_Workflow start Start: Peak Shape Anomaly (Broad, Asymmetric, Shoulder) check_ms Examine Mass Spectrum Across the Peak start->check_ms change_in_ms Mass Spectrum Varies? check_ms->change_in_ms coelution_confirmed Co-elution Confirmed change_in_ms->coelution_confirmed Yes optimize_temp Optimize Temperature Program (Lower Initial T, Slower Ramp) change_in_ms->optimize_temp No coelution_confirmed->optimize_temp resolution_achieved Resolution Achieved? optimize_temp->resolution_achieved adjust_flow Adjust Carrier Gas Flow Rate resolution_achieved->adjust_flow No end_resolved Problem Resolved resolution_achieved->end_resolved Yes resolution_achieved2 Resolution Achieved? adjust_flow->resolution_achieved2 change_column Change Column (Different Stationary Phase Polarity) resolution_achieved2->change_column No resolution_achieved2->end_resolved Yes change_column->end_resolved end_unresolved Further Method Development Needed

Caption: Troubleshooting workflow for GC co-elution problems.

Enantiomer_Coelution cluster_achiral Achiral (Non-Chiral) Column cluster_chiral Chiral Column achiral_peak Single Peak (Co-elution of Enantiomers) chiral_peak1 (R)-Enantiomer chiral_peak2 (S)-Enantiomer racemic_mixture Racemic Mixture of This compound ((R) and (S) Enantiomers) racemic_mixture->achiral_peak Analysis on racemic_mixture->chiral_peak1 Analysis on racemic_mixture->chiral_peak2

Caption: Elution behavior of enantiomers on achiral vs. chiral columns.

References

Technical Support Center: Enhancing the Resolution of 3,7-Dimethyloctan-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of 3,7-dimethyloctan-3-ol isomers. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The principal methods for resolving the enantiomers of this compound, a tertiary alcohol, include enzymatic kinetic resolution (EKR) and chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). EKR utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Chiral chromatography employs a chiral stationary phase (CSP) to achieve separation based on the differential interaction of each enantiomer with the CSP.

Q2: Which lipases are most effective for the kinetic resolution of tertiary alcohols like this compound?

Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens have demonstrated high enantioselectivity in the kinetic resolution of tertiary alcohols.[1] The choice of lipase (B570770) can significantly impact the enantiomeric excess (ee) and conversion rate, so screening several lipases is recommended.

Q3: How can I improve the enantiomeric excess (ee) in my enzymatic kinetic resolution?

To improve the enantiomeric excess, consider the following troubleshooting steps:

  • Optimize the Acyl Donor: Vinyl acetate (B1210297) is a commonly used and effective acyl donor.

  • Solvent Selection: The choice of an organic solvent such as hexane (B92381) or toluene (B28343) can influence enzyme activity and selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity.

  • Enzyme Immobilization: Using an immobilized lipase can improve stability and reusability.

  • Reaction Time: Carefully monitor the reaction progress to stop it at the optimal point for achieving high ee of the remaining starting material.

Q4: What type of chiral stationary phase (CSP) is suitable for the HPLC or GC separation of this compound?

For the chiral separation of alcohols by HPLC or GC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often the first choice. These CSPs provide a chiral environment that allows for the differential interaction and separation of enantiomers.

Q5: I am not getting any separation of enantiomers on my chiral column. What should I do?

If you observe no separation, consider the following:

  • Confirm Chiral Stationary Phase: Ensure you are using a chiral column appropriate for alcohol separations.

  • Mobile Phase Composition (for HPLC): The ratio of the mobile phase components (e.g., hexane and isopropanol) is critical. Systematically vary the composition to find the optimal selectivity.

  • Temperature Program (for GC): The oven temperature ramp rate and final temperature can significantly affect resolution. An excessively high temperature can diminish enantioselectivity.

  • Derivatization: For GC analysis, derivatizing the alcohol to a more volatile ester or ether may improve separation.

Troubleshooting Guides

Enzymatic Kinetic Resolution
IssuePossible Cause(s)Troubleshooting Steps
Low Enantiomeric Excess (ee) - Ineffective lipase. - Suboptimal reaction conditions (solvent, temperature, acyl donor). - Racemization of the product or starting material.- Screen a variety of lipases (e.g., CAL-B, Pseudomonas cepacia lipase). - Optimize the solvent, temperature, and acyl donor. - Monitor the reaction over time to identify the optimal endpoint. - Check the stability of the enantiomers under the reaction conditions.
Low Conversion/Yield - Inactive enzyme. - Poor solubility of the substrate. - Inappropriate enzyme-to-substrate ratio.- Use a fresh or more active batch of lipase. - Select a solvent that ensures good solubility of this compound. - Vary the enzyme loading to find the optimal ratio.
Inconsistent Results - Variability in enzyme activity. - Inconsistent reaction setup.- Use a consistent source and batch of lipase. - Ensure precise control over reaction parameters (temperature, stirring, etc.).
Chiral Chromatography (HPLC & GC)
IssuePossible Cause(s)Troubleshooting Steps
Poor or No Resolution - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition (HPLC). - Suboptimal temperature program (GC).- Screen different types of CSPs (polysaccharide-based, cyclodextrin-based). - Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio for HPLC). - Optimize the GC oven temperature program.
Peak Tailing or Fronting - Column overload. - Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration. - For HPLC, add a small amount of a polar modifier to the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation (HPLC). - Fluctuations in column temperature. - Column degradation.- Ensure accurate and consistent mobile phase preparation. - Use a column oven for precise temperature control. - Flush and store the column according to the manufacturer's instructions.

Data Presentation

The following tables summarize typical quantitative data for the lipase-catalyzed kinetic resolution of tertiary alcohols, which can serve as a starting point for the resolution of this compound.

Table 1: Screening of Lipases for Kinetic Resolution of a Tertiary Alcohol Analog

EntryLipase SourceConversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantioselectivity (E)
1Candida antarctica Lipase B (CAL-B)49>99>99>200
2Pseudomonas cepacia (Amano PS-DI)49>99>99>200
3Pseudomonas fluorescens459897>100
4Candida rugosaNo Reaction---
5Aspergillus nigerNo Reaction---

Data is representative for a model tertiary alcohol and may vary for this compound.[1]

Table 2: Optimization of Reaction Conditions for Lipase-Catalyzed Resolution

ParameterCondition 1Condition 2Condition 3
Acyl Donor Vinyl AcetateIsopropenyl AcetateEthyl Acetate
Conversion (%) 504530
eeS (%) >999892
eeP (%) >999790
Solvent HexaneTolueneDiisopropyl Ether
Conversion (%) 504842
eeS (%) >99>9996
eeP (%) >999895

Data is representative for a model tertiary alcohol and may vary for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments. These protocols are based on the successful resolution of analogous tertiary alcohols and should be adapted and optimized for this compound.

Protocol 1: General Procedure for Enzymatic Kinetic Resolution
  • Setup: In a vial, dissolve racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., hexane, 2-5 mL).

  • Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (1.5-3 equivalents).

  • Enzyme Addition: Add the selected lipase (e.g., Candida antarctica Lipase B, typically 10-50 mg per mmol of substrate).[2]

  • Reaction: Seal the vial and stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent. The filtrate containing the unreacted enantiomer and the esterified enantiomer can then be concentrated and the two compounds separated by column chromatography.

Protocol 2: Chiral GC Analysis of Enantiomers
  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based CSP).

  • Sample Preparation: Prepare a dilute solution of the sample (either the reaction mixture or the isolated enantiomers) in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 2°C/min). The exact program will need to be optimized for the specific column and analyte.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Mandatory Visualizations

Experimental_Workflow_for_Chiral_Resolution cluster_0 Method Development cluster_1 EKR Optimization cluster_2 Chiral Chromatography Optimization cluster_3 Outcome start Racemic this compound method_selection Select Resolution Method start->method_selection ekr Enzymatic Kinetic Resolution (EKR) method_selection->ekr Enzymatic chiral_chrom Chiral Chromatography (HPLC/GC) method_selection->chiral_chrom Chromatographic screen_lipase Screen Lipases ekr->screen_lipase screen_csp Screen Chiral Stationary Phases chiral_chrom->screen_csp optimize_ekr Optimize Conditions (Solvent, Acyl Donor, Temp.) screen_lipase->optimize_ekr analyze_ekr Analyze ee and Conversion optimize_ekr->analyze_ekr ekr_success High ee & Conversion? analyze_ekr->ekr_success ekr_success->method_selection No, Re-evaluate separation Separation of Enantiomers ekr_success->separation Yes optimize_chrom Optimize Conditions (Mobile Phase/Temp. Program) screen_csp->optimize_chrom analyze_chrom Analyze Resolution optimize_chrom->analyze_chrom chrom_success Baseline Separation? analyze_chrom->chrom_success chrom_success->method_selection No, Re-evaluate chrom_success->separation Yes further_analysis Characterization of Pure Enantiomers separation->further_analysis end Resolved Enantiomers further_analysis->end

Caption: Workflow for the development of a chiral resolution method.

Troubleshooting_Logic_Poor_Resolution cluster_enzymatic Enzymatic Resolution cluster_chromatography Chromatographic Separation start Poor or No Resolution in Chiral Separation check_method Is the method Enzymatic or Chromatographic? start->check_method check_enzyme Is the enzyme active and selective? check_method->check_enzyme Enzymatic check_column Is the chiral stationary phase appropriate? check_method->check_column Chromatographic optimize_enzyme Screen different lipases check_enzyme->optimize_enzyme No check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes optimize_conditions Adjust solvent, temperature, and acyl donor check_conditions->optimize_conditions No optimize_conditions->start Re-evaluate change_column Screen different CSPs check_column->change_column No check_mobile_phase Is the mobile phase (HPLC) or temperature program (GC) optimized? check_column->check_mobile_phase Yes optimize_mobile_phase Vary mobile phase composition or temperature gradient check_mobile_phase->optimize_mobile_phase No optimize_mobile_phase->start Re-evaluate

Caption: Troubleshooting logic for poor or no resolution in chiral separations.

References

Addressing matrix effects in the quantification of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 3,7-dimethyloctan-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Solution
Signal Suppression or Enhancement Matrix Effects: Co-eluting compounds from the sample matrix (e.g., fats, proteins, other terpenes) can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely mimics the sample matrix. This ensures that the standards and samples are affected similarly by the matrix components. Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to compensate for matrix effects as the internal standard will behave almost identically to the analyte. Sample Preparation: Employ cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before analysis.
Poor Reproducibility (High %RSD) Matrix Heterogeneity: The sample may not be homogenous, leading to variations in the concentration of this compound between subsamples. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for analysis. Standardized Protocols: Follow a validated and standardized sample preparation protocol consistently. Consider automated sample preparation systems to improve precision.
Peak Tailing or Broadening Active Sites in the GC System: Active sites in the GC inlet liner or the column can interact with the hydroxyl group of this compound, causing peak tailing. Column Contamination: Buildup of non-volatile matrix components on the column can degrade chromatographic performance.Inlet Maintenance: Use a deactivated inlet liner and change it regularly. Column Bakeout: Bake out the column according to the manufacturer's instructions to remove contaminants. If the problem persists, the column may need to be replaced.
Low or No Signal Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix. Analyte Loss during Sample Preparation: The volatility of this compound can lead to its loss during sample heating or solvent evaporation steps.Optimize Extraction: For volatile compounds in complex matrices, Headspace (HS) or Solid-Phase Microextraction (SPME) are often preferred as they minimize matrix interference. Control Temperature: Keep samples cool during preparation and minimize exposure to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound, complex sample components can co-extract with the analyte and interfere with its detection, particularly in mass spectrometry. This can lead to either suppression (a decrease in signal) or enhancement (an increase in signal), resulting in inaccurate quantitative results.

Q2: What is the recommended analytical technique for quantifying this compound in complex matrices?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.[1] For complex matrices, using a headspace sampler (HS-GC-MS) is highly recommended to minimize the introduction of non-volatile matrix components into the analytical system.

Q3: How can I prepare my samples to minimize matrix effects and prevent the loss of this compound?

A3: Proper sample preparation is crucial. Key recommendations include:

  • Headspace Analysis (HS-GC-MS): This technique is highly effective at minimizing matrix effects as it only introduces the volatile and semi-volatile analytes into the GC system, leaving non-volatile matrix components behind.[2]

  • Solid-Phase Microextraction (SPME): This is another "clean" sample preparation technique that can be easily automated and protects the GC instrument from contamination.

  • Minimize Heat Exposure: To prevent the loss of volatile analytes, keep samples chilled during preparation and consider cryogenic grinding for solid samples.[2]

Q4: What is a matrix-matched calibration and why is it important?

A4: A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples.[3] This is important because it helps to compensate for matrix effects; any signal suppression or enhancement that affects the analyte in the sample should also affect it in the calibration standards, leading to more accurate quantification.[3]

Q5: When should I use a stable isotope-labeled internal standard?

A5: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects and other sources of error in quantitative mass spectrometry. You should use a SIL internal standard whenever the highest accuracy and precision are required, especially when dealing with complex and variable sample matrices. The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction.

Quantitative Data Summary

The following tables provide example data on the impact of different sample preparation methods on analyte recovery and matrix effects for compounds similar to this compound. This data should be used as a general guideline, and it is recommended to perform method validation for your specific matrix and analyte.

Table 1: Example Analyte Recovery with Different Extraction Methods

Extraction Method Matrix Type Analyte Class Average Recovery (%)
Headspace (HS)FoodVolatile Terpenes90-105
Solid-Phase Microextraction (SPME)WaterMonoterpenoids85-110
Liquid-Liquid Extraction (LLE)Cosmetics (Cream)Fragrance Alcohols70-95
Solid-Phase Extraction (SPE)Biological FluidAlcohols80-100

Table 2: Example Matrix Effect Evaluation

Sample Preparation Method Matrix Type Matrix Effect (%) *Interpretation
None (Dilute and Shoot)Fruit Juice-45%Significant Signal Suppression
Liquid-Liquid Extraction (LLE)Fruit Juice-25%Moderate Signal Suppression
Solid-Phase Extraction (SPE)Fruit Juice-10%Minor Signal Suppression
Headspace (HS)Fruit Juice< 5%Negligible Matrix Effect

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of this compound in complex matrices such as food, cosmetics, and environmental samples, where minimizing matrix effects is critical.

  • Sample Preparation:

    • Accurately weigh a representative portion of the homogenized sample (e.g., 0.1 - 1.0 g) into a headspace vial.

    • Add any necessary reagents, such as a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • If using an internal standard, add a known amount to the vial.

    • Immediately seal the vial with a crimp cap.

  • HS-GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • The sample is incubated at a specific temperature (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4][5]

    • An aliquot of the headspace gas is then automatically injected into the GC-MS system.

  • GC-MS Conditions (Example):

    • GC Column: A mid-polarity column such as a DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) is commonly used for terpene analysis.

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

Protocol 2: Matrix-Matched Calibration

This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.

  • Prepare Blank Matrix Extract:

    • Obtain a sample of a matrix that is free of this compound but is otherwise identical to the samples being analyzed.

    • Process this blank matrix using the same extraction procedure as your unknown samples to create a blank matrix extract.

  • Prepare Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the stock solution.

    • If using an internal standard, add it to each calibration standard at the same concentration used for the samples.

  • Construct Calibration Curve:

    • Analyze the matrix-matched calibration standards using the same analytical method as for the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Use this calibration curve to determine the concentration of this compound in your unknown samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Homogenized Sample Vial Headspace Vial Sample->Vial Incubate Incubation Vial->Incubate GCMS HS-GC-MS System Incubate->GCMS Data Data Acquisition GCMS->Data CalCurve Matrix-Matched Calibration Curve Data->CalCurve Result Final Concentration CalCurve->Result G node_rect node_rect start Inaccurate Results? repro Poor Reproducibility? start->repro repro->node_rect Yes Homogenize Sample & Standardize Protocol peak_shape Bad Peak Shape? repro->peak_shape No peak_shape->node_rect Yes Perform Inlet Maintenance & Column Bakeout signal Low/No Signal? peak_shape->signal No signal->node_rect No Review Data Processing signal->node_rect Yes Optimize Extraction (e.g., use HS or SPME)

References

Optimizing temperature programs for GC analysis of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of 3,7-Dimethyloctan-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing is a common issue when analyzing alcohols like this compound, which is a tertiary alcohol.[1][2] This phenomenon is often caused by secondary interactions between the polar hydroxyl (-OH) group of the analyte and active sites within the GC system.[3]

Key causes include:

  • Active Sites: Exposed silanol (B1196071) groups (-Si-OH) in the injector liner, on the column's stationary phase, or at the head of the column can form hydrogen bonds with your analyte, delaying the elution of a portion of the molecules and causing a tail.[1]

  • Column Contamination: Residue from previous injections can create new active sites, leading to increased tailing.[3] Baking out the column at a high temperature (within its specified limits) can help remove contaminants.[3]

  • Thermal Lability: As a tertiary alcohol, this compound can be thermally unstable and may degrade in a hot GC inlet, leading to distorted peak shapes.[1]

Q2: My peaks are broad, and the resolution is poor. How can I improve this with the temperature program?

A2: A suboptimal temperature program is a frequent cause of poor resolution. Temperature programming, which involves increasing the column temperature during the analysis, is crucial for separating compounds with a range of boiling points and improving peak shape.[4]

To improve resolution:

  • Optimize the Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks. A common starting point is 35-40 °C.[5]

  • Adjust the Ramp Rate: The rate at which the temperature increases significantly affects separation. A slower temperature ramp rate can improve the separation of closely eluting compounds.[3][6] A generic starting ramp rate is 10 °C/min.[5][7]

  • Implement Hold Times: An initial hold time may be necessary if using splitless injection to ensure the entire sample is trapped on the column before the temperature ramp begins.[5] A final hold time ensures that all compounds have eluted before the next run.[5][7]

Q3: What is a good starting temperature program for developing a method for this compound?

A3: A "scouting gradient" is the best practice for initial method development. This involves a broad temperature range to ensure all components of the sample elute from the column.[5] This initial run helps determine the volatility range of your sample and provides a baseline for further optimization.[5][7]

Q4: Can my choice of GC column affect the analysis?

A4: Yes, absolutely. The column's stationary phase is critical. For a polar compound like this compound, a mid-polarity to polar stationary phase is often recommended to achieve good peak shape and resolution.[1] However, the inertness of the column is paramount to prevent the interactions that cause peak tailing.[1][3] Based on available data, both non-polar (e.g., SE-30, OV-101, HP-5MS) and polar (e.g., PEG-20M, ZB-Wax) columns have been used for this compound.[8]

Troubleshooting Guide

This table summarizes common problems encountered during the GC analysis of this compound and provides recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the liner or column.[1]Use a deactivated inlet liner and a highly inert GC column.[3] Consider derivatization (silylation) to block the active hydroxyl group.[1]
Column contamination.[3]Bake out the column. If the problem persists, trim the first few centimeters from the column inlet or replace the column.[3]
Peak Fronting Column overloading (too much sample injected).[1]Reduce the injection volume or dilute the sample.[1]
Poor Resolution Suboptimal temperature program.[3]Optimize the initial temperature and ramp rate. A slower ramp generally improves resolution.[3]
Incorrect column dimensions or phase.[3]Use a longer or narrower internal diameter (ID) column for higher efficiency.[3] Ensure the stationary phase is appropriate for alcohol analysis.[3]
Ghost Peaks Contamination from the septum, liner, or previous injections (carryover).[9]Replace the septum and liner.[10] Run blank solvent injections to confirm and flush the system.
Shifting Retention Times Leaks in the system leading to inconsistent flow/pressure.[11]Perform a leak check of the system, especially around the septum and column fittings.[10][12]
Column aging or contamination.[13]Condition the column. If retention times continue to shift, the column may need replacement.

Experimental Protocols

Protocol 1: Initial Method Development Using a Scouting Gradient

This protocol is designed to establish a baseline for analyzing this compound.

  • Column: Select a suitable capillary column (e.g., a mid-polarity phase like a WAX or a non-polar phase like a 5% Phenyl Polysiloxane).

  • Carrier Gas: Use Helium or Hydrogen at an optimized flow rate for your column dimensions.

  • Injector: Set the injector temperature to 250 °C (or lower if thermal degradation is suspected). Use a split injection (e.g., 50:1 split ratio) to avoid column overload.

  • Detector (FID): Set the Flame Ionization Detector temperature to 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.[5]

    • Ramp: Increase temperature at 10 °C/min to the maximum operating temperature of the column (e.g., 250 °C).[5][7]

    • Final Hold: Hold at the final temperature for 10-15 minutes to ensure all components elute.[5][7]

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the elution temperature of this compound. Use this information to design a more optimized (and faster) temperature program.

Protocol 2: Derivatization by Silylation to Reduce Peak Tailing

If peak tailing persists due to active sites, derivatizing the hydroxyl group can create a less polar, more stable compound.

  • Reagent: Use a common silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: In a clean, dry autosampler vial, add approximately 1 mg of your sample containing this compound.

  • Reaction: Add 100 µL of the silylating reagent to the vial. Cap the vial tightly and heat the mixture at 60-75 °C for 30-60 minutes.[1]

  • Analysis: After the vial has cooled to room temperature, inject an aliquot directly into the GC using the temperature program developed in Protocol 1. The resulting peak for the silylated derivative should be sharper and more symmetrical.

Quantitative Data Summary

Table 1: Example Temperature Programs
ParameterScouting Gradient ProgramOptimized Program (Example)
Initial Temperature 40 °C80 °C
Initial Hold Time 2 min1 min
Ramp Rate 10 °C/min20 °C/min
Final Temperature 250 °C200 °C
Final Hold Time 10 min5 min
Table 2: Published GC Conditions for this compound

The following isothermal and temperature-programmed conditions have been reported in the NIST database.[8]

Column TypeStationary PhaseTemperature Program
CapillarySE-30Isothermal at 120 °C
CapillaryOV-101Isothermal at 170 °C
PackedApiezon LIsothermal at 150 °C
CapillaryPEG-20MIsothermal at 170 °C
CapillaryHP-5MS60 °C (2 min hold), then 4 °C/min to 250 °C (20 min hold)
CapillaryZB-Wax35 °C (5 min hold), then 5 °C/min to 250 °C

Visualizations

GC_Optimization_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Final Method start Define Analytical Goal (e.g., Purity, Quantification) scouting Run Initial 'Scouting Gradient' (e.g., 40°C, 10°C/min ramp) start->scouting evaluate Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution scouting->evaluate tailing Peak Tailing Observed? evaluate->tailing resolution Poor Resolution? tailing->resolution No check_system Troubleshoot System: - Check for leaks - Use inert liner - Consider derivatization tailing->check_system Yes optimize_ramp Adjust Temperature Program: - Lower initial Temp - Slower ramp rate resolution->optimize_ramp Yes final_method Optimized Method Achieved: - Symmetrical Peaks - Good Resolution - Stable Retention Times resolution->final_method No optimize_ramp->scouting check_system->scouting Re-inject

Caption: Workflow for optimizing a GC temperature program.

Peak_Tailing_Causes cluster_system GC System Interactions compound This compound (Analyte with -OH group) liner Active Sites in Injector Liner compound->liner Hydrogen Bonding column_head Contamination at Column Head compound->column_head Adsorption stationary_phase Non-Inert Stationary Phase compound->stationary_phase Secondary Interactions result Peak Tailing (Asymmetrical Peak Shape) liner->result column_head->result stationary_phase->result

Caption: Causes of peak tailing for polar analytes like alcohols.

References

Technical Support Center: Large-Scale Synthesis of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: We are experiencing low yields in the hydrogenation of linalool (B1675412) to this compound. What are the potential causes and solutions?

Answer:

Low yields in the hydrogenation of linalool are often attributed to catalyst inefficiency, suboptimal reaction conditions, or the presence of impurities.

  • Catalyst Activity: The activity of the palladium-on-carbon (Pd/C) catalyst is crucial. Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. The ratio of catalyst to substrate is also critical; a common ratio is 1.2 parts catalyst to 100 parts linalool residue by mass.[1]

  • Reaction Conditions: The reaction is sensitive to temperature and pressure. Optimal conditions for intermittent hydrogenation are typically around 90-92°C and 2.0 MPa.[1] Ensure your reactor can maintain these conditions consistently. The reaction time should also be optimized; a duration of 4 hours is often sufficient for high conversion.[1]

  • Hydrogen Purity: Use high-purity hydrogen gas. Impurities in the hydrogen can poison the catalyst and reduce its effectiveness.

  • Substrate Purity: The linalool used should be of high purity. The presence of certain functional groups or impurities in the starting material can interfere with the hydrogenation process.

Question: Our final product contains significant impurities, specifically 2,6-dimethyloctane (B150249) and p-menthane (B155814). How can we minimize the formation of these by-products?

Answer:

The formation of by-products such as 2,6-dimethyloctane and p-menthane during the hydrogenation of linalool is a common challenge.[1] These impurities arise from over-reduction and side reactions.

  • Selective Hydrogenation: The key is to achieve selective hydrogenation of the double bonds in linalool without further reduction of the alcohol group or rearrangement of the carbon skeleton. The use of a 5% Pd/C catalyst is known to preferentially hydrogenate the terminal double bond first, followed by the internal double bond.[1]

  • Control of Reaction Parameters: Strict control over reaction temperature and pressure can help minimize over-reduction. Avoid excessively high temperatures or pressures.

  • Catalyst Choice: While Pd/C is common, other catalysts like Raney nickel have also been used.[1] The choice of catalyst can influence selectivity.

  • Purification: If by-product formation is unavoidable, purification by vacuum distillation is an effective method to obtain this compound with a purity greater than 99%.[1]

Question: We are considering the Grignard synthesis route from methyl heptenone but are concerned about the reported low yields. How can we improve the efficiency of this reaction?

Answer:

The Grignard reaction between methyl heptenone and a vinyl Grignard reagent can indeed suffer from lower yields, often due to the strong basicity of the Grignard reagent which can lead to side reactions.[2]

  • Use of Lewis Acid Catalysts: The addition of a Lewis acid catalyst can significantly improve the selectivity of the Grignard reagent for the carbonyl group, thereby reducing side reactions and increasing the yield to over 96%.[2] Suitable Lewis acids include zinc chloride and cerium chloride.[2]

  • Control of Reaction Temperature: Grignard reactions are typically performed at low temperatures to control their reactivity and minimize side reactions.

  • Slow Addition of Reagents: A slow, controlled addition of the Grignard reagent to the methyl heptenone solution can help to maintain a low concentration of the nucleophile and favor the desired addition reaction.

Question: During the synthesis route starting from alloocimene, we are observing severe corrosion of our equipment. What is the cause and are there alternative routes?

Answer:

The synthesis route for this compound that utilizes alloocimene is known to cause significant equipment corrosion, making it challenging for industrial-scale production.[1] This is a major drawback of this particular method.

  • Alternative Synthesis Pathways: Due to this corrosion issue, alternative synthesis routes are highly recommended for large-scale production. The most common and industrially viable method is the catalytic hydrogenation of linalool.[3][4] Another promising route is the single-step reaction of methyl heptenone with a vinyl Grignard reagent, especially with the use of a Lewis acid catalyst to improve yield.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as tetrahydrolinalool, is a colorless liquid with a floral, slightly herbal-woody scent.[3] It is more stable to oxidation than its precursor, linalool.[1] Its primary applications are as a fragrance ingredient in soaps, perfumes, shampoos, and cosmetics, and it can also be used as a pharmaceutical synthesis intermediate.[1][3]

Q2: What are the typical physical and chemical properties of this compound?

A2: The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C10H22O[3]
Molecular Weight 158.28 g/mol [3]
Appearance Colorless clear liquid[3]
Boiling Point 197-198.5°C[1]
Flash Point 77°C[4]
Solubility Soluble in alcohol, insoluble in water.[5]

Q3: What are the main synthesis routes for large-scale production of this compound?

A3: The two primary routes for industrial-scale synthesis are:

  • Catalytic Hydrogenation of Linalool: This is a widely used method where linalool is hydrogenated, often using a palladium-on-carbon (Pd/C) catalyst.[3][4]

  • Grignard Reaction with Methyl Heptenone: This involves the reaction of methyl heptenone with a vinyl Grignard reagent. The use of a Lewis acid can significantly improve the yield of this reaction.[2]

A less favorable route due to equipment corrosion involves the use of alloocimene as a starting material.[1]

Q4: What are the recommended safety precautions when handling this compound?

A4: this compound is an irritant.[6] When handling this chemical, it is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] Ensure work is conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6][7]

Quantitative Data Summary

Table 1: Reaction Conditions for the Hydrogenation of Linalool Residue

ParameterValueReference
Catalyst 5% Pd/C[1]
Catalyst to Substrate Ratio (m/m) 1.2 : 100[1]
Temperature 90-92°C[1]
Pressure 2.0 MPa[1]
Reaction Time 4 hours[1]
Reaction Yield 96.3%[1]
Purity after Distillation >99%[1]
Distillation Yield 79.2%[1]

Table 2: Reaction Conditions for the Ethynylation of Methylheptenone to Dehydrolinalool

ParameterValueReference
Reagents Methylheptenone, Acetylene, Potassium Hydroxide, Liquid Ammonia[8]
Temperature 35-40°C[8]
Pressure 2.0-2.5 MPa[8]
Reaction Time 2-3 hours[8]
Yield 92-94%[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Linalool

This protocol is based on the intermittent hydrogenation process.

  • Reactor Preparation: Charge a 0.5 L autoclave with the linalool-containing raw material and the 5% Pd/C catalyst. The mass ratio of catalyst to the liquid should be approximately 1.2:100.[1]

  • Inerting and Hydrogenation:

    • Start mechanical stirring at a rate of 400-500 r/min.[1]

    • Purge the autoclave three times with nitrogen at 0.5 MPa.[1]

    • Purge the autoclave three times with hydrogen at 0.5 MPa.[1]

    • Pressurize the reactor with hydrogen to 2.0 MPa.[1]

  • Reaction: Heat the reactor to 90-92°C and maintain these conditions for 4 hours.[1]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at a temperature of 88-92°C and a pressure of 1.3 kPa to obtain this compound with a purity greater than 99%.[1]

Protocol 2: Grignard Synthesis from Methyl Heptenone

This protocol incorporates the use of a Lewis acid catalyst to improve yield.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of methyl heptenone in an aprotic solvent such as tetrahydrofuran (B95107) (THF).[2] The concentration of methyl heptenone should be between 0.5 and 5 mol/L.[2]

  • Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride or cerium chloride, to the reaction mixture.

  • Grignard Reagent Addition: Cool the mixture in an ice bath. Slowly add the vinyl Grignard reagent (typically 1.1 to 1.8 molar equivalents) to the reaction flask via the dropping funnel, maintaining a low temperature.[2]

  • Reaction: Allow the reaction to proceed at low temperature until completion, which can be monitored by techniques such as TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Workflows cluster_hydrogenation Hydrogenation Route cluster_grignard Grignard Route Linalool Linalool Hydrogenation Catalytic Hydrogenation (Pd/C, H2, Heat, Pressure) Linalool->Hydrogenation Crude_THL_H Crude this compound Hydrogenation->Crude_THL_H Purification_H Vacuum Distillation Crude_THL_H->Purification_H Final_Product_H Pure this compound Purification_H->Final_Product_H Methyl_Heptenone Methyl Heptenone Grignard_Reaction Grignard Reaction (Vinyl Grignard, Lewis Acid) Methyl_Heptenone->Grignard_Reaction Crude_THL_G Crude this compound Grignard_Reaction->Crude_THL_G Purification_G Vacuum Distillation Crude_THL_G->Purification_G Final_Product_G Pure this compound Purification_G->Final_Product_G

Caption: Primary synthesis workflows for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Check_Catalyst->Check_Conditions OK Replace_Catalyst Replace with Fresh Catalyst Adjust Loading Check_Catalyst->Replace_Catalyst Inactive or Incorrect Amount Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity OK Optimize_Conditions Optimize Temperature, Pressure, and Duration Check_Conditions->Optimize_Conditions Suboptimal Purify_Reactant Purify Starting Material Check_Purity->Purify_Reactant Impurities Detected Yield_Improved Yield Improved Check_Purity->Yield_Improved OK Replace_Catalyst->Yield_Improved Optimize_Conditions->Yield_Improved Purify_Reactant->Yield_Improved

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,7-Dimethyloctan-3-ol, also known as Tetrahydrolinalool. The document is intended for researchers, scientists, and drug development professionals requiring robust and validated methods for the quantification of this tertiary terpene alcohol. The primary focus of this guide is on Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of volatile and semi-volatile compounds in complex matrices. Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is presented as a viable alternative, with a discussion on the potential application of High-Performance Liquid Chromatography (HPLC) for the analysis of terpene alcohols.

Data Presentation

The following tables summarize the validation parameters for the quantification of fragrance allergens, including compounds structurally similar to this compound, using a validated GC-MS method. This data provides a benchmark for the expected performance of a well-validated method for this compound.

Table 1: GC-MS Method Validation Parameters for Fragrance Allergens [1]

AnalyteLinearity Range (µg/mL)LOQ (µg/g)Intra-day Accuracy (%)Intra-day Precision (RSD %)Inter-day Accuracy (%)Inter-day Precision (RSD %)
Linalool0.1 - 1>0.995284.5 - 1190.4 - 1285.1 - 1162.9 - 13
Geraniol1 - 10>0.9952084.5 - 1190.4 - 1285.1 - 1162.9 - 13
Farnesol0.5 - 5>0.9951084.5 - 1190.4 - 1285.1 - 1162.9 - 13
Other 24 Allergens0.1 - 1>0.995284.5 - 1190.4 - 1285.1 - 1162.9 - 13

Table 2: Comparison of Analytical Techniques for Terpene Alcohol Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection based on mass-to-charge ratio.Separation based on volatility and polarity, detection based on the ionization of carbon atoms in a flame.Separation based on polarity, detection based on UV absorbance.
Selectivity High, provides structural information for compound identification.Moderate, relies on retention time for identification.Lower for non-chromophoric compounds; may require derivatization.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.High, with a wide linear range.Moderate to low for terpene alcohols without a strong chromophore.
Typical LOD Low ng/mL to pg/mL range.Low ng/mL range.µg/mL to high ng/mL range, often requires derivatization.
General Applicability for this compound Excellent, the gold standard for volatile compound analysis.Very good for routine quantification where identity is known.Limited without derivatization due to lack of a strong UV chromophore.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from a validated method for the analysis of fragrance allergens in cosmetic products.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of ethanol (B145695) and vortex for 1 minute to dissolve the sample.

  • Add 5 mL of hexane (B92381) and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the extraction step with another 5 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane containing an appropriate internal standard (e.g., d6-Linalool).

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 59, 71, 81, 123, 143).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in hexane containing the internal standard, covering the expected concentration range of the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify this compound in the prepared samples using the constructed calibration curve.

Protocol 2: Quantification of this compound by GC-FID (Hypothetical, based on similar compounds)

This protocol is a representative method for the analysis of terpene alcohols by GC-FID and would require validation for this compound.

1. Sample Preparation

  • Follow the same sample preparation procedure as described in Protocol 1.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 8°C/min to 250°C, hold for 10 minutes.

  • Detector: FID at 280°C.

  • Gases: Hydrogen and Air for the flame.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in hexane, with or without an internal standard.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantify this compound in the prepared samples using the constructed calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_result Final Report Sample Sample Collection and Homogenization Spike Spiking with Analyte (for Accuracy/Precision) Sample->Spike Extract Extraction of This compound Spike->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Primary Method GC_FID GC-FID Analysis Cleanup->GC_FID Alternative HPLC HPLC Analysis Cleanup->HPLC Alternative Standard Preparation of Calibration Standards Standard->GC_MS Standard->GC_FID Standard->HPLC Linearity Linearity & Range GC_MS->Linearity Accuracy Accuracy GC_MS->Accuracy Precision Precision (Repeatability & Intermediate) GC_MS->Precision LOD Limit of Detection (LOD) GC_MS->LOD LOQ Limit of Quantification (LOQ) GC_MS->LOQ Specificity Specificity/Selectivity GC_MS->Specificity Robustness Robustness GC_MS->Robustness GC_FID->Linearity GC_FID->Accuracy GC_FID->Precision GC_FID->LOD GC_FID->LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD HPLC->LOQ Report Validated Analytical Method Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Specificity->Report Robustness->Report

Workflow for the validation of an analytical method for this compound.

Analytical_Technique_Comparison cluster_sample Sample cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_gcfid Gas Chromatography-Flame Ionization Detection (GC-FID) cluster_hplc High-Performance Liquid Chromatography (HPLC-UV) Sample Sample containing This compound GC_Separation_MS Separation by Gas Chromatography Sample->GC_Separation_MS GC_Separation_FID Separation by Gas Chromatography Sample->GC_Separation_FID HPLC_Separation Separation by Liquid Chromatography Sample->HPLC_Separation MS_Detection Detection by Mass Spectrometry (m/z) GC_Separation_MS->MS_Detection GC_MS_Result High Selectivity Structural Information MS_Detection->GC_MS_Result FID_Detection Detection by Flame Ionization GC_Separation_FID->FID_Detection GC_FID_Result Robust Quantification Wide Linear Range FID_Detection->GC_FID_Result UV_Detection Detection by UV Absorbance HPLC_Separation->UV_Detection HPLC_Result Suitable for Non-Volatiles May require derivatization UV_Detection->HPLC_Result

Comparison of analytical techniques for this compound quantification.

References

A Comparative Analysis of 3,7-Dimethyloctan-3-ol Isomers: Unraveling Stereochemistry's Role in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool (B1194170), and its stereoisomers reveals a significant gap in current research. While data on the racemic mixture points to potential anticonvulsant and antimicrobial properties, a direct comparative study of the individual enantiomers, (R)- and (S)-3,7-Dimethyloctan-3-ol, is notably absent in the scientific literature. However, insights from its structural precursor, linalool (B1675412), strongly suggest that stereochemistry is a critical determinant of biological function, indicating a promising avenue for future investigation.

This guide synthesizes the available experimental data for tetrahydrolinalool and draws parallels from the known stereospecific activities of linalool to highlight the potential differences between the isomers of this compound. This information is intended for researchers, scientists, and drug development professionals to inform future studies and unlock the full therapeutic potential of these compounds.

Anticonvulsant Activity of Tetrahydrolinalool (Racemic Mixture)

Recent studies have demonstrated the anticonvulsant potential of tetrahydrolinalool (THL), the racemic mixture of this compound. Research in murine models has shown that THL can increase the latency to seizure onset and reduce mortality in picrotoxin-induced seizure tests[1]. These findings suggest that the compound may exert its effects through the modulation of the GABAergic system, a key pathway in the regulation of neuronal excitability[1].

Table 1: Summary of Anticonvulsant Activity Data for Tetrahydrolinalool

CompoundTest ModelKey FindingsPutative MechanismReference
Tetrahydrolinalool (Racemic)Picrotoxin-induced seizures (mice)Increased latency to seizure onset, reduced mortality.GABAergic regulation[1]
Tetrahydrolinalool (Racemic)3-Mercapto-propionic acid-induced seizures (mice)Suggests GABAergic involvement.GABAergic regulation[1]
Tetrahydrolinalool (Racemic)Strychnine-induced seizures (mice)No significant anticonvulsant effect.Does not appear to involve the glycinergic system.[1]
Tetrahydrolinalool (Racemic)Pentylenetetrazole-induced seizures (mice)Reduced seizure severity.Further supports GABAergic pathway involvement.[1]

Stereospecific Activity: Insights from Linalool Enantiomers

While direct comparative data for this compound isomers is unavailable, studies on its unsaturated analogue, linalool, have shown clear differences in the biological activities of its (S)-(+)- and (R)-(-)-enantiomers. This enantioselective activity provides a strong rationale for investigating the individual isomers of tetrahydrolinalool.

For instance, a study comparing the in vitro anti-Aeromonas hydrophila activity of linalool enantiomers found that S-(+)-linalool was the only active isomer, demonstrating bactericidal effects, while R-(-)-linalool showed no activity[2][3]. Conversely, when evaluated for their anesthetic properties in fish, R-(-)-linalool was found to be a more potent anesthetic than the S-(+)-enantiomer[2]. Furthermore, research on the anticonvulsant activity of linalool enantiomers revealed that while both showed activity, their potencies differed[4].

These findings for linalool underscore the importance of stereochemistry in determining the biological profile of chiral molecules and strongly suggest that the (R)- and (S)-isomers of this compound are likely to possess distinct biological activities.

Experimental Protocols

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a defined concentration (typically 10^5 to 10^6 colony-forming units/mL).

  • Serial Dilution: The test compound (e.g., this compound isomer) is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density.[2][3][5]

Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model in Mice)

This in vivo model is commonly used to screen for potential anticonvulsant drugs.

  • Animal Preparation: Adult male Swiss mice are used for the experiment. The animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: The test compound (e.g., a this compound isomer) or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a predetermined time before seizure induction.

  • Seizure Induction: A convulsant dose of pentylenetetrazol (PTZ) is administered to the mice, usually via subcutaneous or intraperitoneal injection.

  • Observation: The animals are observed for a specific period (e.g., 30 minutes) for the onset and severity of seizures. Key parameters to record include the latency to the first convulsion and the percentage of animals protected from tonic-clonic seizures.

  • Data Analysis: The data from the test group is compared to the control group to determine the anticonvulsant effect of the compound.[6][7][8]

Signaling Pathways and Experimental Workflows

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum C Inoculation of Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubation C->D E Visual/Optical Density Reading D->E F MIC Determination E->F

Workflow for Antimicrobial Susceptibility Testing.

signaling_pathway_anticonvulsant cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron THL Tetrahydrolinalool (THL) GABA_R GABA-A Receptor THL->GABA_R Positive Allosteric Modulation Cl_channel Chloride Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Proposed GABAergic Mechanism of Tetrahydrolinalool.

Conclusion and Future Directions

The available evidence on tetrahydrolinalool demonstrates its potential as an anticonvulsant agent, likely acting through the GABAergic pathway. However, the lack of comparative studies on its individual stereoisomers represents a significant knowledge gap. The pronounced stereospecific activities observed for the related compound, linalool, strongly advocate for the individual investigation of (R)- and (S)-3,7-Dimethyloctan-3-ol. Future research should focus on the enantioselective synthesis of these isomers and a systematic comparison of their biological activities, including but not limited to anticonvulsant, antimicrobial, anti-inflammatory, and analgesic effects. Such studies are crucial for identifying the more potent and potentially safer isomer for therapeutic development, ultimately leading to a more comprehensive understanding and utilization of this class of compounds.

References

A Comparative Analysis of Antimicrobial Activity: Linalool versus 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented antimicrobial properties of linalool (B1675412) compared to its saturated analog, 3,7-dimethyloctan-3-ol (also known as tetrahydrolinalool). While linalool has been extensively studied and demonstrated to possess broad-spectrum antimicrobial activity against a variety of pathogens, there is a notable absence of quantitative experimental data on the antimicrobial efficacy of this compound.

This guide synthesizes the current scientific knowledge on the antimicrobial activities of both compounds, presenting the available data for linalool and highlighting the existing research gap for this compound. This information is intended for researchers, scientists, and drug development professionals to inform future studies and potential applications.

Linalool: A Potent Antimicrobial Agent

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a naturally occurring terpene alcohol found in over 200 species of plants and is a major component of many essential oils.[1] Its antimicrobial properties have been the subject of numerous studies, which have established its efficacy against a wide range of bacteria and fungi.

Antimicrobial Spectrum of Linalool

Linalool has demonstrated inhibitory and bactericidal/fungicidal effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The tables below summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values reported in selected studies.

Table 1: Antibacterial Activity of Linalool (MIC & MBC)

MicroorganismStrainMICMBCReference
Pseudomonas fluorescensATCC 135251.25 µL/mL2.5 µL/mL[2]
Shewanella putrefaciens-1.5 µL/mL-
Staphylococcus aureusNCTC 10788--[1]
Pseudomonas aeruginosaNCTC 12924--[1]
Escherichia coliNCTC 12923--[1]
Methicillin-resistant Staphylococcus aureus (MRSA)(50% of strains)13.2 µg/mL-
Methicillin-resistant Staphylococcus aureus (MRSA)(90% of strains)105.62 µg/mL-

Table 2: Antifungal Activity of Linalool (MIC & MFC)

MicroorganismStrainMICMFCReference
Candida albicansNCPF 3179--
Aspergillus brasiliensisNCPF 2275--
Mechanism of Antimicrobial Action of Linalool

The antimicrobial activity of linalool is attributed to its ability to disrupt cellular integrity and interfere with essential metabolic processes. The primary mechanisms of action include:

  • Cell Membrane Damage: Linalool's lipophilic nature allows it to penetrate the cell membranes of microorganisms. This leads to an increase in membrane permeability, causing the leakage of vital intracellular components such as ions, nucleic acids (DNA and RNA), and proteins.[1] This disruption of the cell membrane ultimately leads to cell death.

  • Inhibition of Cellular Respiration: Studies have shown that linalool can inhibit the respiratory chain in bacteria, leading to a decrease in ATP production and overall metabolic activity.[1]

  • Enzyme Inhibition: Linalool can interfere with the activity of various enzymes crucial for bacterial metabolism, including those involved in the TCA cycle and glycolysis.[1]

The following diagram illustrates the proposed mechanism of linalool's antimicrobial action:

Linalool Antimicrobial Mechanism Linalool Linalool CellMembrane Bacterial Cell Membrane Linalool->CellMembrane Interacts with RespiratoryChain Respiratory Chain Linalool->RespiratoryChain Targets Enzymes Metabolic Enzymes Linalool->Enzymes Targets MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDamage->Leakage CellDeath Cell Death Leakage->CellDeath RespInhibition Inhibition of Cellular Respiration RespiratoryChain->RespInhibition RespInhibition->CellDeath EnzymeInhibition Inhibition of Enzyme Activity Enzymes->EnzymeInhibition EnzymeInhibition->CellDeath

Caption: Proposed mechanism of linalool's antimicrobial action.

This compound (Tetrahydrolinalool): A Data Deficit

The absence of MIC and MBC/MFC values for this compound prevents a direct quantitative comparison with linalool. Further research is imperative to determine if this compound possesses any significant antimicrobial activity and to elucidate its potential mechanisms of action.

Experimental Protocols

The following section outlines a general methodology for determining the antimicrobial activity of a compound, based on protocols commonly cited in studies on linalool.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

A widely used method for assessing antimicrobial activity is the broth microdilution assay.

Experimental Workflow:

Antimicrobial Testing Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Culture Microbial Culture (Bacteria or Fungi) Inoculation Inoculation of Microplate with Microbial Suspension Culture->Inoculation Compound Test Compound (e.g., Linalool) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution Media Growth Medium Media->SerialDilution SerialDilution->Inoculation Incubation Incubation at Optimal Temperature Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC MBC_MFC Determine MBC/MFC (Subculture from clear wells to agar (B569324) plates) MIC->MBC_MFC

Caption: General experimental workflow for antimicrobial susceptibility testing.

Detailed Steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the concentration adjusted to a specific cell density (e.g., 10^5 to 10^6 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganisms and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated, and the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum is considered the MBC or MFC.

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of linalool as a potent antimicrobial agent with a broad spectrum of activity. Its mechanisms of action, primarily involving the disruption of cell membranes and vital cellular processes, are well-documented.

In stark contrast, the antimicrobial properties of this compound remain largely unexplored. While its structural similarity to linalool might suggest some biological activity, there is a critical need for rigorous scientific investigation to validate any antimicrobial claims. Future research should focus on:

  • Screening the antimicrobial activity of this compound against a diverse panel of clinically relevant bacteria and fungi using standardized methods.

  • Determining the MIC and MBC/MFC values to quantify its potency.

  • Investigating its mechanism of action if significant antimicrobial activity is observed.

Such studies are essential to provide a scientifically sound basis for any potential applications of this compound as an antimicrobial agent and to enable a direct and meaningful comparison with linalool.

References

Comparing the sensory properties of 3,7-Dimethyloctan-3-ol and its esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of the tertiary alcohol 3,7-Dimethyloctan-3-ol and its corresponding esters. By presenting available quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways, this document serves as a valuable resource for professionals in fragrance chemistry, sensory science, and product development.

Sensory Profile Comparison

This compound, also known as tetrahydrolinalool, is characterized by a complex odor profile. Its primary notes are floral, reminiscent of lily, lilac, and bois de rose, complemented by woody, tea-like, and slightly oily undertones.[1] Esterification of the hydroxyl group significantly modifies the sensory perception, generally shifting the profile towards fruity notes.

The following table summarizes the available qualitative and quantitative sensory data for this compound and its acetate (B1210297) ester. Data for other esters is currently limited in publicly available literature.

Compound NameChemical StructureOdor DescriptionOdor Threshold (ppb)
This compound
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
Floral (Lily, Lilac, Bois de Rose), Woody, Tea, OilyNot available
3,7-Dimethyloctan-3-yl acetate
alt text
Pleasant, Fruity[2]Not available

Experimental Protocols for Sensory Analysis

To obtain reliable and reproducible sensory data for fragrance ingredients like this compound and its esters, a structured experimental protocol is essential. The following outlines a comprehensive approach based on established sensory evaluation techniques.[3][4][5]

Objective

To quantitatively and qualitatively assess and compare the sensory properties (odor profile, intensity, and threshold) of this compound and its esters.

Materials and Equipment
  • Test substances: this compound and a series of its esters (e.g., acetate, propionate, butyrate) of high purity.

  • Odor-free solvent (e.g., dipropylene glycol or ethanol).

  • Glass sniffing jars with screw caps.

  • Odor-free smelling strips.

  • Gas chromatograph with an olfactometry port (GC-O) for detailed odorant analysis.

  • Controlled environment sensory evaluation booths with consistent lighting and temperature, and free of extraneous odors.

Panelist Selection and Training
  • Selection : Recruit a panel of 10-15 individuals screened for their ability to detect and describe different odors.

  • Training : Train the panelists on the use of sensory scales (e.g., intensity scales from 0 to 10) and a standardized lexicon of odor descriptors. Familiarize them with the specific odor characteristics of the compounds under evaluation.

Procedure
  • Sample Preparation :

    • For odor profile and intensity: Prepare solutions of each compound at a concentration of 1% in the chosen solvent.

    • For odor threshold determination: Prepare a series of dilutions of each compound in the solvent.

  • Evaluation :

    • Odor Profile and Intensity : Present the 1% solutions to the panelists on smelling strips. Ask them to rate the intensity of the overall odor and of specific odor characteristics (e.g., floral, fruity, woody) using the trained scale.

    • Odor Threshold : Use a forced-choice method (e.g., triangle test) where panelists are presented with three samples, two of which are the solvent and one is a dilution of the test compound. The odor threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

    • Gas Chromatography-Olfactometry (GC-O) : For a more detailed analysis, inject the samples into a GC-O system. A trained panelist sniffs the effluent from the column and describes the odor of each eluting compound. This technique helps to identify specific odor-active components and potential impurities.[6][7]

Data Analysis

Analyze the collected data using appropriate statistical methods to determine significant differences in odor profiles and intensities between the compounds. Calculate the mean odor threshold for each substance.

Olfactory Signaling Pathway

The perception of odorants like this compound and its esters is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The following diagram illustrates the key steps in the olfactory signal transduction pathway:

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) Activation OR->G_protein Activates AC Adenylyl Cyclase (AC) Activation G_protein->AC Activates cAMP ATP to cAMP Conversion AC->cAMP Ion_channel Ion Channel Opening (Na+, Ca2+ influx) cAMP->Ion_channel Opens Depolarization Neuron Depolarization Ion_channel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Sends

Caption: The G-protein coupled olfactory receptor signaling cascade.

Experimental Workflow for Sensory Evaluation

The following diagram outlines the logical flow of the sensory evaluation process, from panelist selection to final data analysis and interpretation.

Sensory_Evaluation_Workflow Start Start Panelist Panelist Selection and Training Start->Panelist Sample_Prep Sample Preparation (Dilutions) Panelist->Sample_Prep Evaluation Sensory Evaluation (Profile, Intensity, Threshold) Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation and Reporting Analysis->Interpretation End End Interpretation->End

Caption: Workflow for the sensory evaluation of fragrance ingredients.

References

A Comparative Analysis of the Biological Activity of 3,7-Dimethyloctan-3-ol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3,7-dimethyloctan-3-ol (also known as tetrahydrolinalool) and other structurally related tertiary monoterpenoid alcohols, specifically linalool (B1675412) and α-terpineol. The focus is on their antimicrobial, anti-inflammatory, and cytotoxic properties, supported by available experimental data. This document aims to serve as a resource for evaluating the therapeutic potential of these compounds.

Introduction to Tertiary Alcohols in Drug Discovery

Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature confers greater metabolic stability compared to primary and secondary alcohols, as they are resistant to oxidation. This increased stability makes tertiary alcohols an attractive motif in drug design, potentially leading to improved pharmacokinetic profiles.

Comparative Biological Activities

While this compound is a commercially available fragrance and flavoring ingredient, literature on its specific antimicrobial, anti-inflammatory, and cytotoxic activities is notably scarce. In contrast, the structurally similar tertiary alcohols, linalool and α-terpineol, have been more extensively studied. The following sections and tables summarize the available data for these compounds.

Antimicrobial Activity

Linalool and α-terpineol have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][2][3] The primary mechanism of their antimicrobial action is believed to be the disruption of cell membrane integrity.[4]

Table 1: Comparative Antimicrobial Activity

CompoundOrganismMIC/MBC/IC50Reference
This compound Data not available--
Linalool Pseudomonas fluorescensMIC: 1.25 µL/mL, MBC: 2.5 µL/mL[5]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC₅₀: 13.2 µg/mL, MIC₉₀: 105.62 µg/mL[6]
Acinetobacter baumanniiMIC: 2.5 - 5 µL/mL[7]
Escherichia coli ATCC 25922MIC: 212 µM[7]
α-Terpineol Escherichia coli O157:H70.8% (v/v) reduced count by ~5.6 log CFU/mL in 1h[8]
Staphylococcus aureus0.8% (v/v) reduced count by ~3.9 log CFU/mL in 1h[8]
Gardnerella vaginalisMIC: 0.06% (v/v)[9]
Candida albicansMIC: 0.125% (v/v)[9]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.

Anti-inflammatory Activity

Linalool and α-terpineol have been shown to possess anti-inflammatory properties. Their mechanisms of action include the inhibition of pro-inflammatory cytokines and mediators. For instance, α-terpineol has been shown to inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[10][11] Linalool has also demonstrated anti-inflammatory effects in various in vitro and in vivo models.[12][13] A study on the anticonvulsant activity of tetrahydrolinalool (B1194170) (this compound) suggests a potential interaction with the GABAergic pathway, which can sometimes be associated with anti-inflammatory effects, though direct evidence is lacking.[14]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssay/ModelEffectReference
This compound Data not available--
Linalool Carrageenan-induced paw edema in rats (200 mg/kg)34.89% inhibition[13]
LPS-stimulated RAW 264.7 macrophagesAttenuated production of TNF-α and IL-6[12]
Albumin denaturation methodSignificant inhibition at 2.5–40 µL/mL[15]
α-Terpineol LPS-stimulated mouse peritoneal macrophages (1-10 µM)Inhibited NF-κB signaling pathway[9]
Carrageenan-induced mechanical hypernociception in mice (25, 50, 100 mg/kg)Inhibited development of hypernociception[11]
HCoV-229E infected Caco-2 cellsDecreased production of TNF-α and IL-6[10]
Cytotoxic Activity

Table 3: Comparative Cytotoxic Activity (IC50 values)

CompoundCell LineCancer TypeIC50Reference
This compound Data not available---
Linalool U937Leukemia2.59 µM[17]
HeLaCervical Cancer11.02 µM[17]
T-47DBreast Cancer224 µM[18]
Caco-2Colorectal Cancer222 µM[18]
HepG2Liver Cancer290 µM[18]
KBOral Squamous Carcinoma43 µM (24h), 30 µM (48h), 13 µM (72h)[19][20]
α-Terpineol HeLaCervical Cancer12.46 µg/mL[21]
MCF-7Breast Cancer33.0 µg/mL[22]
NCI-H69Small Cell Lung Carcinoma0.26 mM[23]
Glioblastoma (GBM) cellsGlioblastomaSignificantly suppressed growth[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.[25]

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[25]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound Tertiary Alcohols (this compound, Linalool, α-Terpineol) Stock Stock Solution Preparation Compound->Stock Serial Serial Dilutions Stock->Serial Antimicrobial Antimicrobial Assay (Broth Microdilution) Serial->Antimicrobial AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Serial->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Serial->Cytotoxicity MIC MIC/MBC Determination Antimicrobial->MIC NO_Inhibition NO Inhibition (%) Calculation AntiInflammatory->NO_Inhibition IC50 IC50 Calculation Cytotoxicity->IC50 cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory Upregulates Monoterpenes Linalool / α-Terpineol Monoterpenes->NFkB Inhibit

References

A comparative study of the synthesis routes for 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for 3,7-Dimethyloctan-3-ol, a tertiary alcohol also known as tetrahydrolinalool. The two principal methods explored are the Grignard reaction and the catalytic hydrogenation of unsaturated precursors such as linalool (B1675412) and geraniol. This document presents a side-by-side analysis of their reaction parameters, yields, and experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The Grignard reaction offers a classic organometallic approach to constructing the tertiary alcohol from a ketone and an organomagnesium halide. In contrast, catalytic hydrogenation is a widely used industrial method that involves the saturation of double bonds in readily available terpene alcohols like linalool and geraniol.

ParameterGrignard ReactionCatalytic Hydrogenation of Linalool
Starting Materials 6-Methyl-2-heptanone and Ethylmagnesium BromideLinalool, Hydrogen Gas
Key Reagents/Catalyst Magnesium turnings, Diethyl ether (anhydrous)5% Palladium on Carbon (Pd/C)
Reaction Temperature 0 °C to reflux (approx. 35 °C)90-92 °C[1]
Reaction Pressure Atmospheric2.0 MPa[1]
Reaction Time ~1-2 hours4 hours[1]
Reported Yield Typically high for Grignard reactions, but specific yield for this reaction is not cited.>96%[1]
Purity of Product Requires careful purification by distillation to remove byproducts and unreacted starting materials.High, with a reported mass fraction of 96.5% in the reaction solution.[1]
Key Advantages Versatile laboratory-scale synthesis.High yield and purity, suitable for industrial scale.
Key Disadvantages Requires strict anhydrous conditions; exothermic reaction needs careful control.Requires specialized high-pressure hydrogenation equipment.

Experimental Protocols

Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 6-methyl-2-heptanone with ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 6-Methyl-2-heptanone

  • 1 M Sulfuric acid

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • All glassware must be thoroughly flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to reflux. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with 6-Methyl-2-heptanone

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Dissolve 6-methyl-2-heptanone in anhydrous diethyl ether in the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M sulfuric acid.[2]

  • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.

Catalytic Hydrogenation of Linalool

This protocol outlines the synthesis of this compound by the complete hydrogenation of linalool.

Materials:

  • Linalool (or linalool vacuum distillation residue)[1]

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (solvent, optional)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, charge the linalool and the 5% Pd/C catalyst. The catalyst loading is typically around 1.2% by weight relative to the starting material.[1]

  • If a solvent is used, add ethanol.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 2.0 MPa.[1]

  • Heat the mixture to 90-92 °C with vigorous stirring.[1]

  • Maintain these conditions for 4 hours, monitoring the hydrogen uptake.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • If a solvent was used, remove it by rotary evaporation.

  • The resulting crude product can be further purified by vacuum distillation to obtain high-purity this compound.[1]

Synthesis Pathways Visualization

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Synthesis_Routes ketone 6-Methyl-2-heptanone grignard_reaction Grignard Reaction ketone->grignard_reaction grignard_reagent Ethylmagnesium Bromide grignard_reagent->grignard_reaction product This compound grignard_reaction->product + Diethyl Ether + Acidic Workup linalool Linalool hydrogenation Catalytic Hydrogenation linalool->hydrogenation hydrogen H₂ hydrogen->hydrogenation hydrogenation->product + Pd/C Catalyst + Heat, Pressure

Caption: Comparative workflow of Grignard and Hydrogenation synthesis routes.

Experimental_Workflow cluster_grignard Grignard Synthesis cluster_hydrogenation Catalytic Hydrogenation g_start Start: Anhydrous Setup g_reagent Prepare Grignard Reagent (EtMgBr) g_start->g_reagent g_reaction React with 6-Methyl-2-heptanone g_reagent->g_reaction g_workup Aqueous Workup (Quench & Extract) g_reaction->g_workup g_purify Purification (Distillation) g_workup->g_purify g_end Product: This compound g_purify->g_end h_start Start: High-Pressure Autoclave h_charge Charge Linalool & Pd/C Catalyst h_start->h_charge h_reaction Hydrogenate (Heat & Pressure) h_charge->h_reaction h_filter Catalyst Filtration h_reaction->h_filter h_purify Purification (Vacuum Distillation) h_filter->h_purify h_end Product: This compound h_purify->h_end

References

A Comparative Guide to Evaluating the Purity of Synthetic 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of synthetic 3,7-Dimethyloctan-3-ol, a saturated monoterpenoid alcohol valued in the fragrance and chemical industries for its stable, mild floral scent.[1][2][3] This document outlines common synthetic routes, potential impurities, and detailed analytical methodologies for purity assessment. Furthermore, it compares this compound with its key alternatives, offering a data-driven resource for material selection and quality control.

Introduction to this compound and its Alternatives

This compound, also known as tetrahydrolinalool, is a tertiary alcohol with a fresh, floral, and slightly citrusy aroma.[1][4] Its chemical stability makes it a preferred substitute for the less stable linalool (B1675412) in various applications.[1] The primary route to synthetic this compound is the catalytic hydrogenation of linalool.[5] An alternative, though less common, synthetic pathway involves a Grignard reaction.[6][7][8][9][10] The choice of synthesis method significantly influences the impurity profile of the final product.

The primary alternatives to this compound in the fragrance and flavor industries are its precursor, linalool, and a closely related compound, dihydrolinalool.

  • Linalool: A naturally occurring terpene alcohol with a characteristic floral, woody scent. It exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), each with a distinct odor profile.[9] Due to its unsaturated nature, it can be less stable in certain formulations.[1]

  • Dihydrolinalool (3,7-Dimethyloct-6-en-3-ol): A partially hydrogenated derivative of linalool, it offers a balance of the fresh linalool character with improved stability.[11][12]

Understanding Potential Impurities

The purity of synthetic this compound is paramount for its intended applications, as impurities can significantly alter its odor profile, chemical reactivity, and safety. The nature and quantity of these impurities are directly linked to the synthetic route and purification methods employed.

Impurities from Linalool Hydrogenation:

  • Unreacted Linalool: Incomplete hydrogenation can lead to residual linalool in the final product.

  • Dihydrolinalool: Partial hydrogenation can result in the presence of this intermediate.

  • Over-hydrogenated Products: Excessive hydrogenation can produce the corresponding alkane, 3,7-dimethyloctane, which is odorless.

  • Isomers: Depending on the catalyst and reaction conditions, isomerization of the starting material or product can occur.

Impurities from Grignard Synthesis:

  • Unreacted Starting Materials: Residual ketone or alkyl halide from the Grignard reaction.

  • Byproducts of Side Reactions: The Grignard reagent can act as a base, leading to enolate formation and recovery of the starting ketone after workup.[6] Reduction of the ketone can also occur, yielding a secondary alcohol.[6]

Diagram of Potential Impurity Sources:

cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Linalool Hydrogenation Linalool Hydrogenation Unreacted Linalool Unreacted Linalool Linalool Hydrogenation->Unreacted Linalool Dihydrolinalool Dihydrolinalool Linalool Hydrogenation->Dihydrolinalool Over-hydrogenated Products Over-hydrogenated Products Linalool Hydrogenation->Over-hydrogenated Products Isomers Isomers Linalool Hydrogenation->Isomers Grignard Synthesis Grignard Synthesis Unreacted Ketone/Halide Unreacted Ketone/Halide Grignard Synthesis->Unreacted Ketone/Halide Side-reaction Byproducts Side-reaction Byproducts Grignard Synthesis->Side-reaction Byproducts This compound (Pure) This compound (Pure)

Caption: Synthetic pathways and their associated potential impurities.

Comparative Analysis of Purity and Analytical Methods

The purity of commercially available this compound and its alternatives is typically assessed using Gas Chromatography (GC). The following table summarizes the typical purity levels and primary analytical methods for these compounds.

CompoundTypical Purity (%)Primary Analytical MethodKey Impurities to Monitor
This compound > 97%Gas Chromatography-Mass Spectrometry (GC-MS)Linalool, Dihydrolinalool, 3,7-dimethyloctane
Linalool ≥ 95% (sum of enantiomers)[1]Gas Chromatography (GC), Chiral GCIsomers (e.g., Geraniol, Nerol), Oxidation products
Dihydrolinalool 95 - 100% (GC)[11][12]Gas Chromatography (GC)Linalool, this compound, other isomers

Experimental Protocols for Purity Evaluation

Accurate determination of the purity of this compound requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for both qualitative identification of impurities and quantitative purity assessment.[5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative for absolute purity determination without the need for identical reference standards.[13][14][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for separating volatile and semi-volatile compounds, making it perfectly suited for the analysis of fragrance ingredients.

Experimental Workflow for GC-MS Analysis:

Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Dilution in a suitable solvent (e.g., ethanol) Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Vaporization and introduction into the GC column Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Separation based on boiling point and polarity Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Ionization, fragmentation, and mass analysis Purity Determination Purity Determination Data Analysis->Purity Determination Peak integration and library matching

Caption: Workflow for purity determination using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 5 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethanol (B145695) or hexane) in a volumetric flask.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the area percentage of the this compound peak relative to the total area of all peaks. This provides a semi-quantitative measure of purity.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.[13][15][16]

Experimental Workflow for qNMR Analysis:

Sample & Standard Weighing Sample & Standard Weighing Dissolution Dissolution Sample & Standard Weighing->Dissolution Accurate weighing of analyte and internal standard NMR Data Acquisition NMR Data Acquisition Dissolution->NMR Data Acquisition Dissolve in deuterated solvent Data Processing Data Processing NMR Data Acquisition->Data Processing Acquire 1H NMR spectrum with quantitative parameters Purity Calculation Purity Calculation Data Processing->Purity Calculation Phasing, baseline correction, and integration

Caption: Workflow for absolute purity determination using qNMR.

Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent that fully dissolves the sample.[17]

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.[14]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Record the exact masses of both the sample and the internal standard.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis and Purity Calculation:

  • Process the ¹H NMR spectrum, ensuring proper phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Conclusion

The evaluation of the purity of synthetic this compound is crucial for ensuring its quality and performance in various applications. A thorough understanding of the potential impurities arising from the synthetic route is essential for developing appropriate analytical strategies. GC-MS provides a robust method for routine purity assessment and impurity identification, while qNMR offers a highly accurate method for determining absolute purity. By employing these detailed experimental protocols, researchers, scientists, and drug development professionals can confidently assess the quality of this compound and make informed decisions regarding its use and comparison with alternatives like linalool and dihydrolinalool.

References

A Guide to Inter-laboratory Comparison of 3,7-Dimethyloctan-3-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Inter-laboratory Performance for Structurally Similar Terpenes

The following table summarizes the expected performance of analytical methods for terpenes in complex matrices, based on an inter-laboratory study of fragrance allergens in cosmetics. This data can serve as a proxy for the anticipated performance in the analysis of 3,7-Dimethyloctan-3-ol.

AnalyteSpiked Concentration (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD) Between Laboratories (%)
Linalool (B1675412)100 - 20086 - 1057.4 - 22
Limonene100 - 20086 - 1057.4 - 22
Linalool20 - 5085 - 91Not Reported
Limonene20 - 5085 - 91Not Reported

Data extrapolated from an inter-laboratory study on fragrance allergens in fine fragrances.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in a cosmetic matrix (e.g., lotion or cream) using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of best practices found in the analysis of volatile fragrance compounds.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Objective: To extract this compound from the cosmetic matrix into a solvent suitable for GC-MS analysis.

  • Materials:

  • Procedure:

    • Weigh approximately 1 gram of the homogenized cosmetic sample into a 15 mL centrifuge tube.

    • Add 5 mL of ethanol to the tube and vortex for 1 minute to disperse the sample.

    • Add 5 mL of hexane to the tube and vortex for 2 minutes to extract the analyte.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

    • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 180°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Quantification
  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • Prepare a series of calibration standards of this compound in hexane.

    • Analyze the calibration standards using the same GC-MS method.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample disperse Disperse in Ethanol weigh->disperse extract Extract with Hexane disperse->extract centrifuge Centrifuge extract->centrifuge dry Dry Extract centrifuge->dry transfer Transfer to Vial dry->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_study_design Inter-laboratory Study Design cluster_participants Participating Laboratories cluster_analysis_phase Analysis & Reporting cluster_evaluation Performance Evaluation coordinator Coordinating Laboratory sample_prep Sample Preparation & Distribution coordinator->sample_prep lab_a Laboratory A sample_prep->lab_a lab_b Laboratory B sample_prep->lab_b lab_c Laboratory C sample_prep->lab_c analysis Sample Analysis (GC-MS) lab_a->analysis lab_b->analysis lab_c->analysis reporting Results Submission analysis->reporting stats Statistical Analysis reporting->stats z_score z-Score Calculation stats->z_score report_gen Final Report z_score->report_gen

Caption: Logical flow of a typical inter-laboratory comparison study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the saturated acyclic monoterpene alcohol 3,7-dimethyloctan-3-ol and its structurally related, more extensively studied unsaturated counterparts: linalool (B1675412), geraniol (B1671447), and citronellol (B86348). This document summarizes key metabolic transformations, involved enzyme systems, and provides detailed experimental protocols for their investigation.

Introduction

Terpenes are a diverse class of naturally occurring organic compounds that are widely used in the fragrance, flavor, and pharmaceutical industries. Understanding their metabolic fate is crucial for assessing their safety, efficacy, and potential for drug interactions. This guide focuses on this compound (also known as tetrahydrolinalool), a saturated monoterpenoid, and compares its metabolism to the well-known unsaturated acyclic monoterpene alcohols: linalool, geraniol, and citronellol. While data on this compound is less abundant, its metabolic pathway is intrinsically linked to that of linalool, as it has been identified as a urinary metabolite of linalool in rats[1][2].

Metabolic Pathways Overview

The metabolism of these acyclic monoterpene alcohols primarily involves two phases. Phase I metabolism is characterized by oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups. These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase their water solubility and facilitate their excretion.

This compound

The metabolism of this compound is primarily understood through its formation from linalool. Gut microflora in rats have been shown to reduce the double bonds of linalool to form dihydrolinalool and subsequently this compound[1][2]. As a saturated tertiary alcohol, it is relatively resistant to oxidation. The primary route of elimination for this compound is likely direct conjugation of the hydroxyl group with glucuronic acid or sulfate, a common pathway for alcohols[3][4].

Linalool

Linalool undergoes extensive metabolism. A major pathway involves allylic oxidation at the C-8 position, catalyzed by CYP enzymes, to form 8-hydroxylinalool, which can be further oxidized to 8-carboxylinalool[5]. In vitro studies with human recombinant CYP enzymes have identified CYP2C19 and CYP2D6 as being involved in the hydroxylation of linalool[5]. Another metabolic route is the reduction of its double bonds by gut microbiota, leading to the formation of dihydrolinalool and this compound[1][2]. The hydroxyl group of linalool and its metabolites can then be conjugated with glucuronic acid or sulfate before excretion[1][2].

Geraniol and Citronellol

Similar to linalool, geraniol and citronellol are also metabolized through oxidation by CYP enzymes. The catabolism of these compounds in bacteria has been studied, revealing a series of oxidation steps[6]. In mammals, these terpenes are also expected to undergo hydroxylation and subsequent conjugation reactions.

Comparative Data on Metabolic Pathways

The following table summarizes the key metabolic pathways for this compound and related terpenes based on available literature.

Compound Primary Metabolic Reactions Key Enzymes Involved Major Metabolites Primary Excretion Route
This compound Formation via reduction of linalool by gut microflora; Glucuronidation; Sulfation.Gut microbial reductases; UDP-glucuronosyltransferases (UGTs); Sulfotransferases (SULTs).This compound glucuronide; this compound sulfate.Urine (as conjugates)[1][2].
Linalool Allylic oxidation (hydroxylation); Reduction of double bonds (by gut microflora); Glucuronidation; Sulfation.Cytochrome P450 (CYP2C19, CYP2D6); Gut microbial reductases; UGTs; SULTs[5].8-Hydroxylinalool; 8-Carboxylinalool; Dihydrolinalool; this compound; Glucuronide and sulfate conjugates[1][2][5].Urine (as free metabolites and conjugates)[1][2].
Geraniol Oxidation.Cytochrome P450.Oxidized metabolites.Urine.
Citronellol Oxidation.Cytochrome P450.Oxidized metabolites.Urine.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of terpene metabolism. Below are representative protocols for in vitro metabolism studies and the analysis of metabolites.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method to assess the metabolic stability and identify the metabolites of a compound in a controlled environment.

1. Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome suspension.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Terpene Metabolites

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like terpenes and their metabolites.

1. Sample Preparation:

  • For in vitro samples, the supernatant from the microsomal incubation can be directly injected or subjected to derivatization if necessary.

  • For urine samples, enzymatic hydrolysis (using β-glucuronidase and sulfatase) is often required to cleave the conjugated metabolites prior to extraction.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways discussed.

Metabolic_Pathway_Linalool Linalool Linalool Hydroxylation Allylic Oxidation (CYP2C19, CYP2D6) Linalool->Hydroxylation Reduction Reduction (Gut Microflora) Linalool->Reduction Metabolite1 8-Hydroxylinalool Hydroxylation->Metabolite1 Metabolite3 Dihydrolinalool Reduction->Metabolite3 Metabolite2 8-Carboxylinalool Metabolite1->Metabolite2 Conjugation1 Glucuronidation/ Sulfation Metabolite2->Conjugation1 Metabolite4 This compound Metabolite3->Metabolite4 Conjugation2 Glucuronidation/ Sulfation Metabolite4->Conjugation2 Excretion1 Urinary Excretion Conjugation1->Excretion1 Excretion2 Urinary Excretion Conjugation2->Excretion2

Caption: Metabolic pathway of Linalool.

Metabolic_Pathway_3_7_Dimethyloctan_3_ol Parent This compound Conjugation Glucuronidation/ Sulfation (UGTs, SULTs) Parent->Conjugation Metabolite Conjugated Metabolites Conjugation->Metabolite Excretion Urinary Excretion Metabolite->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Metabolite Analysis Incubation Incubation with Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Extraction Sample Extraction (LLE or SPE) Centrifugation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis GCMS->Data

References

Safety Operating Guide

Proper Disposal Procedures for 3,7-Dimethyloctan-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,7-Dimethyloctan-3-ol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in compliance with safety regulations. This compound is a combustible liquid that can cause skin and serious eye irritation, and it is toxic to aquatic life.[1][2] Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with the immediate safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and knowing the correct response to accidental exposure or spills.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1][2]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3][4][5]

Spill Response: For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or a universal binder.[2][3] Collect the absorbed material and contaminated items into a suitable, closed container for disposal.[2][3] All materials used for spill cleanup must be treated as hazardous waste.[6][7] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, crucial for risk assessment and handling procedures.

ParameterValueReference(s)
Toxicity
Oral LD50 (Rat)> 5 g/kg[8]
Aquatic Toxicity
LC50 (Zebra fish, 96h)8.9 mg/L
EC50 (Daphnia magna, 48h)14.2 mg/L
EC50 (Green algae, 72h)13.2 mg/L
Physical Properties
Physical StateLiquid[1]
Hazard ClassificationCombustible Liquid[1][2]
Waste Accumulation Limits (General)
Max. Hazardous Waste55 gallons per Satellite Accumulation Area[7][9]

Detailed Disposal Protocol for this compound

This protocol outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1.0 Waste Identification and Collection

1.1. Designation: Any unused this compound or materials contaminated with it (e.g., pipette tips, absorbent paper) are to be considered hazardous waste. 1.2. Container Selection: Use a designated, chemically compatible, and leak-proof waste container. Plastic containers are often preferred.[9] The container must have a secure, tight-fitting lid. 1.3. Waste Segregation: Do not mix this compound waste with incompatible chemicals. Specifically, keep it segregated from strong oxidizing agents, strong acids, and strong bases.[2][10]

2.0 Labeling of Waste Containers

2.1. Immediate Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[11] 2.2. Required Information: The label must include:

  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The approximate concentration and volume.
  • Relevant hazard pictograms (e.g., flammable, irritant, environmental hazard).
  • The name and contact information of the waste generator.[10]
  • The date when waste was first added to the container.

3.0 Temporary Storage in the Laboratory

3.1. Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9] 3.2. Container Management: Keep the waste container closed at all times, except when adding waste.[6][9] 3.3. Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][7][11] 3.4. Storage Conditions: Store in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][2]

4.0 Arranging for Disposal

4.1. Scheduling Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically 9-12 months, check institutional guidelines), arrange for its collection.[6][9] 4.2. Contacting EH&S: Submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management provider.[9][11] 4.3. Final Disposal: The collected waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal in accordance with federal, state, and local regulations.[12][13] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A 1. Waste Generation (Unused or Contaminated This compound) B 2. Select & Label Waste Container A->B C 3. Segregate from Incompatible Waste B->C D 4. Store in Designated Satellite Accumulation Area (with Secondary Containment) C->D E 5. Keep Container Securely Closed D->E F Is Container Full or Storage Time Limit Reached? E->F F->E No G 6. Submit Waste Pickup Request to EH&S F->G Yes H 7. Professional Waste Collection & Transport G->H I 8. Final Disposal at Permitted Facility H->I

Caption: Disposal Workflow for this compound

By adhering to these comprehensive procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,7-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling of 3,7-Dimethyloctan-3-ol, offering procedural guidance to mitigate risks and streamline operations.

Physicochemical and Toxicological Data

Understanding the fundamental properties of this compound is the first step toward safe handling. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
Molecular Formula C10H22O[1][2]
Molecular Weight 158.28 g/mol [1][3][4]
Appearance Colorless liquid[1]
Odor Floral, sweetish[5]
Boiling Point 194.5 ± 8.0 °C at 760 mmHg[2]
Flash Point 76.1 ± 0.0 °C[2]
Density 0.8 ± 0.1 g/cm³[2]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; sparingly soluble in water.[6][7]
Vapor Pressure 0.1 ± 0.8 mmHg at 25°C[2]
Toxicological Information
Acute Oral Toxicity (LD50) >5 g/kg (Rat)[2]
Hazard Statements Causes skin irritation.[5][8][9] May cause an allergic skin reaction.[5][8] Causes serious eye irritation.[5][8][9] Combustible liquid.[5][9][10] Toxic to aquatic life.[5][10]
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection.[4][5][8][9] Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8] Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][9][10] Avoid release to the environment.[5][10]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is your primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Always inspect gloves before use and remove them with care to avoid skin contamination.[2][4][5]

    • Clothing: Wear suitable protective clothing to prevent skin exposure.[1][4] In case of potential splashing, an apron or chemical-resistant suit should be considered.[5]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-certified respirator with an appropriate cartridge.[2][5][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of accidents and ensures procedural consistency.

  • Preparation:

    • Ensure the work area is well-ventilated.[4][5] A chemical fume hood is recommended for handling this substance.[12]

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Confirm that all necessary PPE is available and in good condition.

    • Keep containers tightly closed when not in use.[4][10]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Do not breathe mists or vapors.[4][5]

    • Keep the chemical away from heat, sparks, and open flames.[4][5][10]

    • Use non-sparking tools for transfers and manipulations.[12]

    • Wash hands thoroughly after handling.[4][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4][9]

    • Keep containers tightly sealed to prevent leakage.[4][5]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of contents and container in accordance with local, state, and federal regulations.[10]

    • Do not dispose of the chemical down the drain.[5]

    • Collect waste in a suitable, labeled, and closed container.[11]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as absorbent pads or contaminated PPE, should be treated as hazardous waste and disposed of accordingly.

    • Contaminated clothing should be removed and washed before reuse.[4][8]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical. The following diagram outlines the logical workflow for managing a this compound spill.

G Chemical Spill Response Workflow for this compound cluster_0 Immediate Actions cluster_1 Assessment & Containment cluster_2 Cleanup & Decontamination A Evacuate the immediate area. B Alert others in the vicinity. A->B C If safe, remove ignition sources. B->C D Assess the spill size and risk. C->D E Don appropriate PPE. D->E F Contain the spill with absorbent material. E->F G Absorb the spilled material. F->G H Collect waste in a labeled, sealed container. G->H I Decontaminate the spill area. H->I J Dispose of waste according to regulations. I->J

Caption: Workflow for handling a chemical spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.